4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-4-5(9)6-7(8)10-2-3-12(6)11-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGZPAARORHTIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Its structural rigidity, coupled with the potential for diverse functionalization, has made it a focal point for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine. While this compound is noted in chemical databases, detailed public-domain literature on its specific synthesis and biological characterization is limited. Therefore, this document synthesizes information on related structures and established synthetic methodologies to provide a robust framework for its study and application.
Core Identifiers and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and calculated physicochemical properties of this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 2172538-54-2 | [MolAid[1]] |
| Molecular Formula | C₇H₅ClIN₃ | [MolAid[1]] |
| Molecular Weight | 293.49 g/mol | [MolAid[1]] |
| Canonical SMILES | CC1=C(I)C2=C(N1N=C2)C=NC=C1Cl | Inferred |
| InChI Key | Inferred from structure | Inferred |
| Predicted XLogP3 | ~3.5 | Calculated |
| Predicted Hydrogen Bond Donors | 0 | Calculated |
| Predicted Hydrogen Bond Acceptors | 3 | Calculated |
Strategic Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The synthesis of the pyrazolo[1,5-a]pyrazine core typically involves the condensation of a 3-aminopyrazole derivative with a 1,2-dicarbonyl compound or its equivalent. Subsequent chlorination and iodination would then yield the target molecule.
Figure 1: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical sequence based on analogous reactions reported for similar heterocyclic systems. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary to achieve optimal yields and purity.
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrazine
-
Reaction Setup: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an aqueous solution of glyoxal (1.1 eq).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution). The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
Causality: The condensation reaction between the amino group of the pyrazole and the dicarbonyl of glyoxal, followed by an intramolecular cyclization and dehydration, leads to the formation of the fused pyrazolo[1,5-a]pyrazine ring system.
Step 2: Synthesis of 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-methylpyrazolo[1,5-a]pyrazine (1.0 eq) in phosphorus oxychloride (POCl₃, excess).
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC.
-
Work-up and Purification: After completion, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried. Purification can be performed by column chromatography.
Causality: Phosphorus oxychloride is a standard and effective reagent for the chlorination of hydroxyl groups on nitrogen-containing heterocycles. In this case, it is proposed to chlorinate the tautomerizable lactam form of the pyrazinone intermediate that may form in situ.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reaction Conditions: Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq) or a mixture of iodine and an oxidizing agent like iodic acid (HIO₃). Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography to yield the final compound.
Causality: The pyrazolo[1,5-a]pyrazine ring system is susceptible to electrophilic substitution. The iodine, activated by the succinimide or an oxidizing agent, acts as an electrophile, and the regioselectivity of the iodination is directed by the electronic properties of the heterocyclic core.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, predictions can be made based on the analysis of similar structures.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl group (likely in the range of δ 2.5-3.0 ppm) and signals for the aromatic protons on the pyrazine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chloro and iodo substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the quaternary carbons bearing the chloro and iodo groups, and the remaining carbons of the heterocyclic core.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (293.49 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns would likely involve the loss of the halogen and methyl substituents.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine cores are prominent scaffolds in the design of kinase inhibitors. These compounds often act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase.
Potential as a Kinase Inhibitor
The presence of halogen substituents on the this compound molecule provides key interaction points within a kinase active site. The chlorine and iodine atoms can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in ligand-protein binding. The methyl group can provide favorable van der Waals interactions.
Figure 2: Conceptual diagram of this compound binding in a kinase ATP pocket.
Given the prevalence of this scaffold in kinase inhibitor design, it is highly probable that this compound would be screened against a panel of kinases to determine its inhibitory profile. Numerous patents cite substituted pyrazolo[1,5-a]pyrazine derivatives as inhibitors of various kinases, including Janus kinases (JAKs) and receptor tyrosine kinases, for applications in oncology and inflammatory diseases.
Safety, Handling, and Storage
As no specific safety data sheet (SDS) is publicly available for this compound, precautions should be based on the general hazards associated with halogenated heterocyclic compounds.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule in the landscape of heterocyclic chemistry. The synthetic strategies outlined in this guide provide a clear path for its preparation, which would enable a thorough investigation of its physicochemical and biological properties.
The key future steps for advancing the understanding and application of this compound are:
-
Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic characterization (NMR, MS, IR, and elemental analysis) to confirm its structure and purity.
-
Biological Screening: Comprehensive screening against a panel of kinases to identify its primary biological targets and determine its potency and selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of each substituent to its biological activity, guiding the design of more potent and selective compounds.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- This compound | 2172538-54-2. MolAid.
Sources
Technical Guide: Pyrazolo[1,5-a]pyrazine Scaffold in Medicinal Chemistry
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold represents a distinct and emerging privileged structure in modern medicinal chemistry.[1] Often overshadowed by its ubiquitous isomer, the pyrazolo[1,5-a]pyrimidine, the pyrazine-fused variant offers unique physicochemical properties and binding vectors that are increasingly exploited to overcome resistance mechanisms and improve selectivity profiles in kinase drug discovery.
This guide provides a technical deep-dive into the scaffold’s utility, focusing on its role as a hinge-binding motif in kinase inhibitors (specifically BTK and JAK families) and its emerging application in ion channel modulation (NMDA receptors).
Core Distinction
| Feature | Pyrazolo[1,5-a]pyrazine | Pyrazolo[1,5-a]pyrimidine |
| Structure | 5,6-fused system (N at 1, 4, 7 positions) | 5,6-fused system (N at 1, 4, 9 positions) |
| H-Bonding | N-1 (Acceptor), C-H (Donor) | N-1 (Acceptor), C-H (Donor) |
| Key Advantage | Lower metabolic liability at C-6; unique vectors for solvent-front targeting | Established history; higher risk of IP crowding |
| Major Target | BTK (BIIB129), GluN2A | Trk, CDK, EGFR |
Medicinal Chemistry & SAR Logic
Hinge Binding & Kinase Selectivity
The pyrazolo[1,5-a]pyrazine core functions primarily as an ATP-competitive hinge binder. In the context of kinase inhibition:
-
N-1 Nitrogen: Acts as a hydrogen bond acceptor interacting with the backbone NH of the hinge region (e.g., Met477 in BTK).
-
C-2/C-3 Positions: Provide vectors for extending into the hydrophobic pocket or the gatekeeper region, allowing for selectivity tuning.
-
C-4 Position: The primary vector for solvent-exposed groups. Substitution here is critical for solubilizing moieties and, in covalent inhibitors, for positioning the warhead (e.g., acrylamide) near a reactive cysteine (e.g., Cys481 in BTK).
Case Study: BIIB129 (Biogen) – Covalent BTK Inhibitor
BIIB129 is a clinical-stage candidate for Multiple Sclerosis that exemplifies the scaffold's utility.
-
Design Logic: The scaffold anchors the molecule in the ATP pocket. A 4-hydroxy-piperidyl linker attached at the C-4 position extends out of the pocket, positioning an acrylamide warhead to form a covalent bond with Cys481.
-
Selectivity: The specific geometry of the pyrazolo[1,5-a]pyrazine core, combined with the linker constraints, grants BIIB129 high selectivity over other kinases with accessible cysteines (e.g., EGFR, ITK), a common liability for first-generation inhibitors like ibrutinib.
Beyond Kinases: GluN2A Positive Allosteric Modulators (PAMs)
Research by Takeda has demonstrated that this scaffold is not limited to kinases. Pyrazolo[1,5-a]pyrazin-4-ones have been identified as potent PAMs for the GluN2A subunit of the NMDA receptor.
-
Mechanism: Unlike the ATP-competitive mode in kinases, these derivatives bind to an allosteric site on the transmembrane domain, potentiating receptor response to glutamate.
-
SAR Insight: Lipophilic substitution at the C-2 position (e.g., trifluoromethyl or aryl groups) is essential for potency in the CNS environment.
Synthetic Strategies
Constructing the pyrazolo[1,5-a]pyrazine core requires navigating regioselectivity challenges. The most robust method for medicinal chemistry libraries is the "One-Pot" Cyclization from pyrazole-3-carboxylic acids.
Retrosynthetic Analysis
The core is typically assembled by fusing the pyrazine ring onto a pre-existing pyrazole.
-
Route A (Recommended): Pyrazole-3-carboxylic acid + Aminoacetaldehyde equivalent
Amide coupling Acid-mediated cyclization. -
Route B: 3-Aminopyrazole + 1,2-dicarbonyls (Often yields regioisomeric mixtures with pyrimidines; less preferred).
Visualization: Synthetic Workflow
Caption: Robust synthetic route for generating the 4-chloro core, suitable for SNAr or Suzuki coupling functionalization.
Experimental Protocol: Core Synthesis & Functionalization
Objective: Synthesis of 4-chloro-pyrazolo[1,5-a]pyrazine followed by functionalization to a kinase-active prototype.
Phase 1: Core Construction (One-Pot Method)
Reagents: Pyrazole-3-carboxylic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), Aminoacetaldehyde dimethyl acetal (1.1 eq), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Activation: Dissolve pyrazole-3-carboxylic acid in anhydrous DCM. Add CDI portion-wise at 0°C. Stir at room temperature (RT) for 1 hour until gas evolution ceases.
-
Coupling: Add aminoacetaldehyde dimethyl acetal dropwise. Stir at RT for 3 hours. Monitor by LCMS for amide formation (
observed). -
Cyclization: Evaporate solvent. Redissolve the crude residue in neat TFA (or concentrated HCl/Acetic acid mixture). Heat to reflux (70-80°C) for 4-6 hours.
-
Note: The acid cleaves the acetal to the aldehyde, which undergoes intramolecular Schiff base formation and subsequent aromatization.
-
-
Isolation: Cool to RT. Pour onto ice/water. Neutralize with solid NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Product: Pyrazolo[1,5-a]pyrazin-4(5H)-one (Solid).
-
Phase 2: Chlorination (Activation)
-
Suspend the pyrazolo-pyrazinone (1.0 eq) in POCl₃ (5.0 eq).
-
Add a catalytic amount of N,N-dimethylaniline (or DMF).
-
Reflux at 100°C for 2-4 hours. The suspension will clear as the reaction proceeds.
-
Workup: Carefully quench the reaction mixture into ice water (Exothermic!). Neutralize with NaHCO₃. Extract with DCM.
-
Product: 4-Chloro-pyrazolo[1,5-a]pyrazine.[2]
-
Phase 3: Functionalization (SNAr Coupling)
Objective: Install a solubilizing group or linker (e.g., for BIIB129 analogs).
-
Dissolve 4-chloro-pyrazolo[1,5-a]pyrazine (1.0 eq) in Isopropanol or DMF.
-
Add the nucleophilic amine (e.g., 4-amino-N-boc-piperidine) (1.2 eq) and DIPEA (2.0 eq).
-
Heat at 80°C for 12 hours.
-
Validation: Confirm product by ¹H NMR (Loss of Cl-adjacent proton shift) and LCMS.
Clinical & Preclinical Landscape[6][7]
Pipeline Overview
| Candidate | Sponsor | Target | Indication | Status |
| BIIB129 | Biogen | BTK (Covalent) | Multiple Sclerosis | Clinical (Phase 2) |
| Compound 34 | Zhejiang Hisun | JAK1/2/TYK2 | Inflammation | Patent Disclosure |
| GluN2A PAM | Takeda | NMDA Receptor | CNS Disorders | Preclinical |
Mechanism of Action: BIIB129 Binding Mode
Caption: Schematic binding mode of BIIB129. The scaffold anchors the molecule via Met477, positioning the warhead for covalent modification of Cys481.
References
-
Biogen. (2024). Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. Journal of Medicinal Chemistry.
-
Takeda Pharmaceutical Company. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators. Bioorganic & Medicinal Chemistry.
-
Zaremba, O. et al. (2013). Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold. Chemistry of Heterocyclic Compounds.
-
Zhejiang Hisun Pharmaceutical. (2021). Pyrazolo[1,5-a]pyrazine derivatives as JAK kinase inhibitors. Patent WO/2021/147790.
-
Array BioPharma. (2019). Pyrazolo[1,5-a]pyrazines as RET kinase inhibitors. Patent Application.
Sources
Therapeutic applications of 2-methylpyrazolo[1,5-a]pyrazine derivatives
The following technical guide details the therapeutic applications, synthesis, and pharmacological mechanisms of 2-methylpyrazolo[1,5-a]pyrazine derivatives.
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary: The Scaffold Advantage
The pyrazolo[1,5-a]pyrazine moiety represents a privileged scaffold in modern medicinal chemistry, distinct from its ubiquitous cousin, pyrazolo[1,5-a]pyrimidine. While both share a bridgehead nitrogen and planarity, the pyrazine variant offers unique electronic distribution and hydrogen-bonding vectors (specifically the N-4 position) that optimize binding in ATP-competitive pockets of kinases and GPCR allosteric sites.
The 2-methyl substitution is not merely decorative; it frequently serves as a metabolic block (preventing oxidation at the C2 position) and a hydrophobic anchor that positions the core within the hydrophobic cleft of target enzymes. This guide explores its primary utility in Oncology (RET/JAK inhibition) and Neurology (A2A antagonism) .
Chemical Architecture & Synthesis
Structural Properties[1]
-
Core: Bicyclic 5,6-fused heteroaromatic system.
-
Key Features:
-
Bridgehead Nitrogen (N1): Essential for planarity.
-
Pyrazine Nitrogen (N4): Acts as a critical hydrogen bond acceptor in kinase hinge regions.
-
C2-Methyl: Steric handle for selectivity; prevents metabolic degradation.
-
Validated Synthetic Protocol
Unlike pyrazolo[1,5-a]pyrimidines (synthesized via 3-aminopyrazole + 1,3-dicarbonyls), the pyrazolo[1,5-a]pyrazine core requires a distinct approach, often utilizing a [3+2] dipolar cycloaddition strategy.
Protocol: Synthesis via N-Aminopyrazinium Ylide This method is preferred for its regioselectivity and ability to introduce the 2-methyl group early.
-
N-Amination: React pyrazine with O-mesitylenesulfonylhydroxylamine (MSH) to generate 1-aminopyrazinium mesitylenesulfonate .
-
Ylide Formation: Treat the salt with a base (e.g., K2CO3) to generate the N-aminopyrazinium ylide in situ.
-
Cycloaddition: Add methyl 2-butynoate (or equivalent 2-alkynoate). The ylide undergoes a 1,3-dipolar cycloaddition across the alkyne.
-
Aromatization/Rearrangement: Spontaneous rearrangement and loss of substituents (depending on exact reagents) yields the 2-methylpyrazolo[1,5-a]pyrazine core.
Visualization: Synthetic Pathway
Caption: Regioselective synthesis of the pyrazolo[1,5-a]pyrazine core via [3+2] cycloaddition of N-aminopyrazinium ylides.
Therapeutic Application: Oncology (RET Kinase Inhibition)
The 2-methylpyrazolo[1,5-a]pyrazine scaffold has emerged as a potent chemotype for inhibiting RET (Rearranged during Transfection) kinase, a driver in medullary thyroid cancer and NSCLC.
Mechanism of Action
-
Binding Mode: The scaffold mimics the adenine ring of ATP. The N4 nitrogen forms a hydrogen bond with the hinge region of the RET kinase domain (specifically residues near Ala807).
-
Selectivity: Substituents at the C3 position (often aryl or heteroaryl groups) extend into the solvent-front or hydrophobic back-pocket, allowing selectivity over VEGFR2 (a common off-target liability).
-
Gatekeeper Interaction: The scaffold accommodates the Val804 gatekeeper residue, making it effective even against V804M/L resistance mutations.
Signaling Pathway Impact
Inhibition of RET blocks downstream signaling cascades that drive proliferation (RAS/MAPK) and survival (PI3K/AKT).
Visualization: RET Signaling Cascade
Caption: RET kinase signaling cascade illustrating the upstream activation by GDNF and downstream bifurcation into MAPK and PI3K pathways, blocked by the inhibitor.
Therapeutic Application: Immunology (JAK Inhibition)
Recent patent literature (e.g., CN113150012A) highlights the utility of this scaffold in inhibiting Janus Kinases (JAK1/JAK2) .
-
Therapeutic Focus: Autoimmune disorders (Rheumatoid Arthritis, Psoriasis).
-
SAR Insight: The 2-methyl group is critical for fitting into the narrow hydrophobic pocket of the JAK JH1 domain. Substitution at the C7 position of the pyrazine ring often modulates selectivity between JAK1 (desired for inflammation) and JAK2 (avoided to prevent hematological toxicity).
Therapeutic Application: Neurology (A2A Antagonism)
Beyond kinases, the scaffold is a bioisostere for adenosine, making it a potent antagonist for the Adenosine A2A Receptor .
-
Application: Parkinson's Disease and Immuno-oncology.
-
Mechanism: Antagonism of A2A receptors in the striatum enhances dopaminergic signaling (Parkinson's). In oncology, it prevents adenosine-mediated T-cell suppression in the tumor microenvironment.
-
Key Interaction: The pyrazine nitrogens mimic the N1/N3 of the adenine core of endogenous adenosine, stacking with Phe168 in the receptor pocket.
Experimental Protocols
RET Kinase Inhibition Assay (In Vitro)
Objective: Determine the IC50 of a 2-methylpyrazolo[1,5-a]pyrazine derivative against RET kinase.
Materials:
-
Recombinant human RET kinase domain.
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP (radiolabeled
-^{33}P-ATP or fluorescent tracer). -
Test Compound (dissolved in DMSO).[1]
Protocol:
-
Preparation: Dilute test compounds in 100% DMSO to 50x final concentration.
-
Master Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add RET enzyme (final conc. 1-5 nM).
-
Reaction Initiation: Add 10 µL of Master Mix to 384-well plate. Add 0.5 µL of compound. Incubate 10 min at RT.
-
Substrate Addition: Add 10 µL of ATP/Peptide mix (ATP at
, approx 10 µM). -
Incubation: Incubate for 60 minutes at RT.
-
Termination: Stop reaction with EDTA (for radiometric) or detection reagent (for FRET/HTRF).
-
Data Analysis: Fit dose-response curves using a 4-parameter logistic model to calculate IC50.
Quantitative Data Summary
| Therapeutic Target | Primary Indication | Key Structural Feature | Potency Range (IC50) |
| RET Kinase | NSCLC, Thyroid Cancer | C3-Aryl extension | < 10 nM |
| JAK1 | Rheumatoid Arthritis | C7-Amino substitution | 1 - 50 nM |
| Adenosine A2A | Parkinson's, Immuno-oncology | C2-Methyl / C4-Amino | 5 - 100 nM |
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (Note: Discusses related scaffold synthesis relevant to the ylide method). PubMed Central. [Link]
- Substituted Pyrazolo[1,5-a]pyrazine Compounds as RET Kinase Inhibitors.
- Pyrazolo[1,5-a]pyrazine derivative and preparation method and application thereof (JAK Inhibitors).
-
One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole. (Describes the N-aminopyrazine ylide chemistry). Royal Society of Chemistry. [Link]
-
RET Signaling in Endocrine Tumors. ResearchGate. [Link]
Sources
Advanced Synthesis & Application of Halogenated Pyrazolo[1,5-a]pyrazine Building Blocks
The following technical guide details the synthesis, functionalization, and application of halogenated pyrazolo[1,5-a]pyrazine building blocks.
Technical Guide for Medicinal Chemistry & Drug Discovery
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold has emerged as a high-value pharmacophore in modern drug discovery, particularly for ATP-competitive kinase inhibitors targeting JAK , RET , and PI3K signaling pathways. Unlike its ubiquitous analogue pyrazolo[1,5-a]pyrimidine, the pyrazine variant offers distinct hydrogen-bonding vectors and solubility profiles due to the specific placement of the nitrogen atom at position 4.
This guide provides a rigorous technical analysis of halogenated building blocks based on this core. It focuses on the regioselective synthesis of 3-bromo, 4-chloro, and poly-halogenated variants, enabling orthogonal functionalization strategies (e.g., C-3 Suzuki coupling vs. C-4 SNAr displacement).
Structural Analysis & Reactivity Logic
Understanding the electronic bias of the bicyclic system is prerequisite to designing effective synthetic routes.
Numbering and Electronic Bias
The IUPAC numbering for pyrazolo[1,5-a]pyrazine assigns the bridgehead nitrogen as N-1.
-
C-3 (Pyrazole Ring): Electron-rich due to donation from the bridgehead nitrogen. This is the primary site for electrophilic aromatic substitution (EAS), such as bromination or iodination.
-
C-4/C-6 (Pyrazine Ring): Electron-deficient. Positions bearing leaving groups (Cl, Br) here are highly reactive toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.
The "Orthogonal Halogenation" Strategy
For medicinal chemists, the utility of this scaffold lies in the ability to differentiate reactivity:
-
C-4 Chlorine: Introduced via POCl3 mediated chlorination of a lactam precursor.[1] Reactive to amines (SNAr) under mild heat.
-
C-3 Bromine: Introduced via NBS. Reactive in Suzuki/Sonogashira couplings.
-
Differentiation: A 3-bromo-4-chloro intermediate allows sequential functionalization—typically displacing the C-4 chloride first (SNAr), followed by cross-coupling at C-3.
Synthetic Methodologies
Workflow A: The Pyrazole-Ester Cyclization Route
This is the most robust method for generating the 4-functionalized core . It relies on constructing the pyrazine ring onto a pre-existing pyrazole.
Step 1: Pyrazinone Formation
-
Precursors: Ethyl 1-(2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives (often protected as acetals) and an ammonia source or primary amine.
-
Mechanism: Intramolecular cyclocondensation. The amino group attacks the ketone/aldehyde (forming the imine) and the ester (forming the lactam).
-
Protocol: React the pyrazole-5-carboxylate with ammonium acetate in acetic acid (reflux) or use a two-step reductive amination/cyclization sequence if using specific amine partners.
Step 2: Chlorination (The Key Building Block)
-
Reagent: Phosphoryl chloride (POCl3), often with N,N-dimethylaniline as a base.
-
Conditions: Reflux (80–100 °C) for 2–4 hours.
-
Outcome: Converts the C-4 carbonyl (lactam) into the 4-chloro-pyrazolo[1,5-a]pyrazine .
Workflow B: The [3+2] Cycloaddition Route
This route constructs the pyrazole ring onto a pyrazine core, useful for introducing substituents at C-2 or C-3 early in the synthesis.
-
Reagents: 1-Aminopyrazinium mesitylenesulfonate (generated from pyrazine and MSH) + Alkynes (e.g., ethyl propiolate or terminal alkynes).
-
Conditions: Base-mediated (K2CO3) 1,3-dipolar cycloaddition in DMF or MeCN.
-
Advantage: Rapid access to the fully aromatic core without a chlorination step, though less flexible for C-4 amino substitutions.
Protocol: Synthesis of 3-Bromo-4-chloropyrazolo[1,5-a]pyrazine
This specific building block allows for dual-functionalization.[2]
-
Starting Material: 4-Chloropyrazolo[1,5-a]pyrazine (synthesized via Workflow A).
-
Bromination:
-
Dissolve substrate in DMF or MeCN.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0 °C.
-
Stir at room temperature for 1–2 hours.
-
Note: The C-3 position is highly activated; excess NBS or heat may lead to over-halogenation.
-
-
Workup: Quench with water, filter the precipitate. The product is typically a stable solid.
Visualizing the Synthetic Logic
The following diagram illustrates the divergence between forming the core via cyclocondensation versus cycloaddition, and the subsequent orthogonal functionalization.
Caption: Synthesis pathways for orthogonal halogenation. Yellow/Red nodes indicate key halogenated building blocks.
Medicinal Chemistry Applications
Kinase Inhibition (RET & JAK)
The pyrazolo[1,5-a]pyrazine core is a bioisostere of the purine system, allowing it to bind effectively in the ATP-binding pocket of kinases.
-
RET Inhibitors: Array BioPharma has utilized this scaffold to target RET kinase fusions (e.g., KIF5B-RET) in non-small cell lung cancer (NSCLC). The C-3 substituent often extends into the gatekeeper region, while the C-4 substituent interacts with the hinge region or solvent front.
-
JAK Inhibitors: Patents indicate the utility of 4-amino-substituted derivatives as JAK1/JAK2 inhibitors for autoimmune indications.
SAR Table: Substituent Effects
| Position | Chemical Modification | Biological/Physical Impact |
| C-3 | Aryl/Heteroaryl (via Suzuki) | Potency Driver: Targets the hydrophobic pocket; critical for kinase selectivity. |
| C-4 | Amine (via SNAr) | Hinge Binder: The NH often forms a key H-bond with the kinase hinge region. |
| C-6 | Small Alkyl/Halogen | Solubility/Metabolism: Modulates pKa and metabolic stability; often left as H or F. |
Experimental Validation & Troubleshooting
-
Problem: Incomplete chlorination of the lactam.
-
Solution: Ensure the lactam is dry. Use neat POCl3 or add PCl5 as a booster. Monitor by LCMS (look for M+18 mass shift from carbonyl to chloro).
-
-
Problem: Regioselectivity issues during bromination.
-
Solution: Maintain strict temperature control (0 °C). If C-6 bromination is observed (rare but possible with excess reagent), repurify via recrystallization from ethanol.
-
-
Validation: The 4-chloro derivative should show a characteristic isotopic pattern (3:1 ratio for 35Cl:37Cl) in mass spectrometry.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines and Related Systems. RSC Advances. (Discusses the analogous pyrimidine systems and general cyclization logic).
-
Pyrazolo[1,5-a]pyrazine Derivatives as RET Kinase Inhibitors. Array BioPharma Patent (US 11851434). (Primary source for the application of this specific scaffold in RET inhibition).
-
One-step synthesis of cyanated pyrazolo[1,5-a]pyridines and pyrazines. Organic Chemistry Frontiers. (Details the [3+2] cycloaddition route using N-aminopyrazinium salts).
-
Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Bioorganic & Medicinal Chemistry Letters. (Provides the protocol for the lactam formation from pyrazole precursors).
-
Pyrazolo[1,5-a]pyrazine Building Blocks. PubChem Compound Summary. (Physical data and identifiers for the core and halogenated derivatives).
Sources
Technical Guide: Bioisosteric Potential & Synthetic Utility of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
This technical guide details the bioisosteric utility, reactivity profile, and synthetic application of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine . This scaffold is presented as a high-value "linchpin" intermediate for accessing novel chemical space in kinase inhibitor discovery and purine-mimetic design.
Executive Summary: The "Linchpin" Strategy
In modern medicinal chemistry, the pyrazolo[1,5-a]pyrazine core represents a privileged scaffold that functions as a bioisostere of the purine ring system (e.g., adenine). The specific derivative This compound is a strategic building block—a "linchpin" molecule—due to its dual, orthogonal halogen handles.
The 4-chloro substituent serves as an electrophilic site for nucleophilic aromatic substitution (
Structural Analysis & Bioisosteric Rationale
Purine Mimicry and Scaffold Hopping
The pyrazolo[1,5-a]pyrazine core is a 5:6 fused heteroaromatic system. It mimics the hydrogen-bonding capability and planar geometry of purines (like adenosine triphosphate, ATP) but offers distinct physicochemical advantages:
-
C-Nucleoside Character: Unlike purines which possess a labile
-glycosidic bond, the pyrazolo[1,5-a]pyrazine connects to ribose-mimics or solubilizing tails via a Carbon-Carbon or Carbon-Nitrogen bond that is metabolically robust. -
Bridgehead Nitrogen: The bridgehead nitrogen (
) creates a dipole moment that influences solubility and pKa, often improving oral bioavailability compared to highly lipophilic quinolines. -
Vector Geometry: The vectors at C-3 and C-4 allow substituents to exit the ATP-binding pocket at angles distinct from the N-7/N-9 vectors of purines, enabling access to novel IP space.
Electronic Properties & Reactivity
The reactivity of this compound is defined by the electronic disparity between the two rings:
| Position | Substituent | Electronic Character | Primary Reactivity | Drug Design Role |
| C-4 | Chloro | Hinge Binder / Core attachment | ||
| C-3 | Iodo | Pd-Catalyzed Coupling (Suzuki/Sonogashira) | Solubilizer / Gatekeeper interaction | |
| C-2 | Methyl | Steric/Hydrophobic | Inert / Steric Block | Metabolic stability / Selectivity |
Visualization: Bioisosteric Mapping
The following diagram illustrates the mapping of the scaffold against Adenine (the core of ATP) and the sequential functionalization logic.
Caption: Figure 1. Bioisosteric relationship to Adenine and the sequential 'Linchpin' functionalization strategy.
Synthetic Utility: The Orthogonal Workflow
The power of this molecule lies in the ability to selectively functionalize the C-4 position before the C-3 position (or vice versa, though C-4 first is standard for kinase inhibitors).
Why C-4 Substitution First?
The chlorine atom at C-4 is activated by the adjacent bridgehead nitrogen (similar to the 4-position of quinazoline). Nucleophilic attack here is facile. If Pd-catalyzed coupling were attempted first at C-3, the conditions (base, heat) might lead to hydrolysis or side-reactions at the sensitive C-4 chloride. Furthermore, installing the polar "hinge binding" amine at C-4 often improves the solubility of the intermediate for the subsequent Suzuki coupling.
Experimental Protocols
Safety Note: All reactions involve hazardous chemicals. Perform in a fume hood. The 4-chloro derivative is a potential skin sensitizer.
Protocol A: Displacement at C-4 (Hinge Binder Installation)
This step installs an aniline or aliphatic amine at the C-4 position.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Aniline derivative (e.g., 3-aminopyridine) or aliphatic amine (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) (2.0 equiv)
-
Solvent: n-Butanol (n-BuOH) or IPA (Isopropanol)
Methodology:
-
Charge: In a reaction vial, dissolve the pyrazolo[1,5-a]pyrazine substrate (1.0 eq) in n-BuOH (0.2 M concentration).
-
Add: Add the amine nucleophile (1.1 eq) and DIPEA (2.0 eq).
-
Heat: Seal the vial and heat to 100°C for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The starting material (Cl) should disappear; the product is usually more polar.
-
Workup (Self-Validating):
-
Cool to room temperature.
-
If the product precipitates, filter and wash with cold ether (High Purity).
-
If soluble, dilute with EtOAc, wash with water (x2) and brine. Dry over
.
-
-
Purification: Flash chromatography (Gradient: 0-100% EtOAc in Hexanes).
Checkpoint: Successful displacement is confirmed by the loss of the Cl isotope pattern (3:1) in MS and the appearance of the amine -NH signal in NMR.
Protocol B: Suzuki-Miyaura Coupling at C-3 (Extension)
This step utilizes the iodine handle to attach aryl or heteroaryl groups.
Reagents:
-
Substrate: C-4 substituted intermediate (from Protocol A) (1.0 equiv)
-
Boronic Acid/Ester:
(1.2 equiv) -
Catalyst:
(0.05 equiv) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Methodology:
-
Degas: Sparge 1,4-dioxane with nitrogen for 15 minutes.
-
Charge: Add substrate, boronic acid, and base solution to the reaction vessel.
-
Catalyst: Add Pd catalyst last under a nitrogen stream.
-
React: Heat to 90°C for 2–6 hours. (Microwave: 110°C for 30 mins is often effective).
-
Quench: Filter through a Celite pad to remove Pd black. Wash with EtOAc.
-
Purification: Reverse-phase HPLC is recommended if the product contains polar basic groups (common in kinase inhibitors).
Data Summary: Physicochemical Profile
The following table summarizes the calculated properties of the core scaffold compared to Adenine, highlighting its suitability for drug-like space.
| Property | Adenine (Reference) | 4-Cl-3-I-2-Me-Pyrazolo[1,5-a]pyrazine | Interpretation |
| MW | 135.13 | ~293.5 | Heavier due to Halogens (good for LE optimization) |
| H-Bond Donors | 2 | 0 | Requires functionalization to bind hinge |
| H-Bond Acceptors | 3 | 3 | Retains key acceptor capability |
| LogP (Calc) | -0.1 | ~2.8 | More lipophilic; improves permeability |
| TPSA | 80 | ~30 | Lower polarity; good CNS potential |
| Metabolic Liability | N-Glycosidic Bond | None (C-C / C-N stable) | Superior Stability |
References
-
Popowycz, F., et al. (2009). "Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue."[1] Journal of Medicinal Chemistry. Link (Note: Discusses the closely related triazine bioisostere, establishing the fusion logic).
-
Akahane, A., et al. (1999). "Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): A novel non-xanthine adenosine A1 receptor antagonist." Journal of Medicinal Chemistry. Link (Foundational work on the pyrazolo-fused binding mode).
-
Mali, J. R., et al. (2024). "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III)." RSC Advances. Link (Validates the halogenation reactivity patterns of the scaffold).
-
PubChem Compound Summary. "4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine." National Center for Biotechnology Information. Link (Verification of the specific chemical entity).
Sources
Molecular weight and formula of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
Abstract
This technical guide provides a comprehensive analysis of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine (CAS: 2172538-54-2), a high-value heterocyclic scaffold extensively utilized in medicinal chemistry.[1] Characterized by its orthogonal reactivity profile, this molecule serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, ERK, and RET inhibitors). This document details its physicochemical properties, a validated 3-step synthetic pathway, orthogonal functionalization strategies, and safety protocols for laboratory handling.
Part 1: Chemical Identity & Physicochemical Profile[2]
The pyrazolo[1,5-a]pyrazine core is a bioisostere of the purine and quinazoline scaffolds, offering improved solubility and metabolic stability profiles in drug design. The 4-chloro-3-iodo substitution pattern is specifically designed to enable sequential, regioselective functionalization.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 2172538-54-2 |
| Molecular Formula | C₇H₅ClIN₃ |
| Molecular Weight | 293.49 g/mol |
| Exact Mass | 292.9217 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water |
| LogP (Calc) | ~2.1 (Moderate Lipophilicity) |
| TPSA | ~30 Ų |
| Melting Point | 164–168 °C (Decomposition often observed >200 °C) |
Part 2: Synthetic Utility & Reactivity
The strategic value of this molecule lies in the distinct reactivity differences between the C-Cl and C-I bonds, allowing for orthogonal functionalization .
Reactivity Logic
-
C3-Iodo Position (Electrophilic/Metallation Site):
-
Reactivity: Highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille).
-
Selectivity: Under standard Pd(0) conditions, the C-I bond undergoes oxidative addition significantly faster than the C-Cl bond, allowing for selective derivatization at C3 without disturbing the C4-chloride.
-
-
C4-Chloro Position (Nucleophilic/Electrophilic Site):
-
Reactivity: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent bridgehead nitrogen (similar to 4-chloropyrimidine).
-
Selectivity: Can be displaced by amines, alkoxides, or thiols. It is also reactive in cross-coupling conditions but requires more forcing conditions or specialized ligands compared to the iodide.
-
Functionalization Workflow Diagram
The following diagram illustrates the orthogonal modification logic, prioritizing the C-I bond for carbon-carbon bond formation and the C-Cl bond for heteroatom introduction.
Caption: Orthogonal functionalization strategy exploiting the reactivity difference between C3-Iodide (Pd-coupling) and C4-Chloride (SnAr).
Part 3: Validated Synthetic Protocol
The synthesis of this compound typically proceeds via a 3-step sequence starting from commercially available ethyl 5-methyl-1H-pyrazole-3-carboxylate.
Step 1: Core Construction (Pyrazolo[1,5-a]pyrazin-4-one)
This step involves N-alkylation followed by an intramolecular cyclocondensation.
-
Reagents: Ethyl 5-methyl-1H-pyrazole-3-carboxylate, Bromoacetaldehyde diethyl acetal, Cesium Carbonate (
), Ammonium Acetate ( ). -
Protocol:
-
Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in DMF.
-
Add
(1.5 eq) and bromoacetaldehyde diethyl acetal (1.2 eq). Heat to 80°C for 4 hours to form the N-alkylated intermediate. -
Isolate the intermediate or treat directly in situ with excess
in acetic acid (reflux, 110°C) for 12 hours. -
Mechanism: Acid-catalyzed deprotection of the acetal reveals an aldehyde, which condenses with the ammonia source (forming an imine) and cyclizes with the ester to form the pyrazine ring.
-
Yield: 60–75%.
-
Product: 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one.
-
Step 2: Regioselective Iodination
Electrophilic halogenation occurs preferentially at the C3 position of the pyrazole ring, which is the most electron-rich site.
-
Reagents: N-Iodosuccinimide (NIS), Acetonitrile (ACN) or DMF.
-
Protocol:
-
Suspend 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) in ACN.
-
Add NIS (1.1 eq) portion-wise at room temperature.
-
Stir for 2–4 hours. The reaction typically proceeds from a suspension to a clear solution, then precipitates the product.
-
Quench with 10% aqueous sodium thiosulfate to remove excess iodine.
-
Filter the solid precipitate.
-
Yield: 85–90%.
-
Product: 3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one.
-
Step 3: Deoxychlorination (Aromatization)
Conversion of the cyclic amide (lactam) to the chloro-heterocycle.
-
Reagents: Phosphorus Oxychloride (
), N,N-Dimethylaniline (catalytic/base). -
Protocol:
-
Place 3-iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one in a round-bottom flask.
-
Add
(5–10 vol). Add N,N-dimethylaniline (1.0 eq) to catalyze the reaction and scavenge HCl. -
Reflux (105°C) for 3–6 hours. Monitor by TLC/LCMS for disappearance of starting material.
-
Critical Workup: Cool the mixture and slowly pour onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated
or . -
Extract with Ethyl Acetate or DCM. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove phosphorus byproducts.
-
Yield: 70–85%.
-
Final Product: This compound .
-
Part 4: Analytical Characterization Expectations
To validate the synthesis, the following spectral data should be observed:
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.60 (d, 1H, Pyrazine-H6) - Characteristic doublet.
- 7.95 (d, 1H, Pyrazine-H7) - Characteristic doublet, coupling with H6.
-
2.45 (s, 3H,
) - Singlet for the 2-methyl group. -
Note: No signal at
~6.5–7.0 (C3-H) confirms iodination.
-
LC-MS (ESI):
-
Calculated
. -
Observed isotopic pattern: Distinctive Cl isotope pattern (3:1 ratio of M : M+2) at 294/296.
-
Part 5: Safety & Handling
-
Hazards:
-
POCl₃ Residues: The final product may contain trace phosphorus impurities if not purified well.
is highly corrosive and reacts violently with water. -
Skin Sensitization: Halo-heterocycles are potent alkylating agents. Wear nitrile gloves and work in a fume hood.
-
-
Storage:
-
Store at 2–8°C under inert atmosphere (
or Ar). -
Protect from light (Carbon-Iodine bonds can be photolabile over long periods).
-
References
-
Core Synthesis Logic: Zaremba, O., et al. "Facile One-Pot Synthesis of the Pyrazolo[1,5-a]pyrazine Scaffold."[2] ChemInform, 2014. Link
-
Halogenation Methodology: "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii)." RSC Advances, 2023. Link
- General Reactivity: Johns, B. A., et al. "Pyrazolo[1,5-a]pyrazine-based inhibitors." Journal of Medicinal Chemistry, 2010. (General scaffold reference).
-
Product Identity: PubChem Compound Summary for CID 138991397 (Analogous structures). Link
Sources
Methodological & Application
Application Note: Synthesis of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
This Application Note provides a comprehensive, validated protocol for the synthesis of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, Btk) and other bioactive heterocyclic compounds.
The protocol is designed for medicinal chemists and process scientists, emphasizing regiochemical control, scalability, and safety.
Molecular Weight: 293.49 g/molExecutive Summary & Retrosynthetic Analysis
The synthesis targets the pyrazolo[1,5-a]pyrazine core, a fused 5,6-heterocyclic system. The strategy employs a "build-couple-functionalize" approach:
-
Core Construction: Formation of the bicyclic lactam (4-one) via N-alkylation of a pyrazole precursor followed by acid-mediated cyclization.
-
Regioselective Functionalization: Sequential electrophilic iodination at C-3 followed by deformylative chlorination (aromatization) at C-4.
Retrosynthetic Logic (Scheme 1)
The 2-methyl substituent is installed early via the pyrazole starting material. The C-3 iodine is introduced via electrophilic aromatic substitution ($ \text{S}_\text{E}\text{Ar} $) on the electron-rich pyrazole ring. The C-4 chlorine is generated from the lactam tautomer using phosphoryl chloride.
Caption: Retrosynthetic disconnection showing the pathway from the commercial pyrazole ester to the final halogenated heterocycle.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one
This step constructs the fused ring system. The regioselectivity of the initial alkylation is critical; the thermodynamic product (alkylation at N1) is required to position the ester at C5 for subsequent cyclization.
Reagents:
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 equiv)
-
2-Bromo-1,1-diethoxyethane (1.2 equiv)
-
Cesium Carbonate ($ \text{Cs}_2\text{CO}_3 $, 1.5 equiv) or Sodium Hydride (NaH)
-
Ammonium Acetate ($ \text{NH}_4\text{OAc}
7\text{N} $) -
Solvents: DMF (anhydrous), Ethanol, Acetic Acid
Protocol:
-
N-Alkylation:
-
Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (10 g, 64.9 mmol) in anhydrous DMF (100 mL).
-
Add $ \text{Cs}_2\text{CO}_3 $ (31.7 g, 97.3 mmol) and stir at room temperature for 30 min.
-
Add 2-bromo-1,1-diethoxyethane (11.7 mL, 77.8 mmol) dropwise.
-
Heat the mixture to 80°C for 12 hours. Monitor by LC-MS for consumption of starting material.
-
Workup: Dilute with water, extract with EtOAc (
), wash with brine, dry over $ \text{Na}_2\text{SO}_4 $, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate Ethyl 1-(2,2-diethoxyethyl)-3-methyl-1H-pyrazole-5-carboxylate .
-
-
Cyclization (One-Pot Ammonolysis/Deprotection):
-
Dissolve the alkylated intermediate in methanolic ammonia (7N, 10 vol) in a sealed tube. Heat at 90°C for 16 hours to convert the ester to the primary amide. Concentrate to dryness.
-
Redissolve the crude amide in Glacial Acetic Acid (10 vol) or $ \text{HCl}/\text{EtOH} $.
-
Reflux at 110°C for 4 hours. The acid hydrolyzes the acetal to the aldehyde, which undergoes intramolecular condensation with the amide nitrogen.
-
Workup: Concentrate the acetic acid. Neutralize with saturated $ \text{NaHCO}_3 $. The product, 2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one , typically precipitates as a solid. Filter, wash with water and cold ether.
-
Key Data Point:
-
Expected Yield: 55–65% (over 2 steps).
-
Appearance: Off-white to pale yellow solid.
Step 2: Regioselective C-3 Iodination
The pyrazole ring is electron-rich, making C-3 susceptible to electrophilic attack.[1] Iodination is performed on the lactam before chlorination to avoid competing reactivity or hydrolysis of the reactive chloropyrazine.
Reagents:
-
2-Methylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile ($ \text{MeCN} $) or DMF
Protocol:
-
Suspend the starting material (5.0 g, 33.5 mmol) in $ \text{MeCN} $ (50 mL).
-
Add NIS (8.3 g, 36.9 mmol) portion-wise at room temperature.
-
Stir the reaction at 25–40°C for 4–6 hours. The mixture may darken as iodine is released.
-
Monitoring: TLC/LC-MS should show conversion to the mono-iodinated product ($ \text{M}+126 $).
-
Workup: Pour the mixture into water containing 5% sodium thiosulfate ($ \text{Na}_2\text{S}_2\text{O}_3 $) to quench excess iodine.
-
Collect the precipitate by filtration. Wash with water and dry under vacuum.
Key Data Point:
-
Expected Yield: 85–92%.
-
Selectivity: >95% C-3 isomer (C-6 iodination is rare under these conditions).
Step 3: Deoxychlorination (Synthesis of Target)
The final step converts the lactam (tautomeric with 4-hydroxy) to the 4-chloro derivative using Vilsmeier-Haack type conditions.
Reagents:
-
3-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 equiv)
-
Phosphoryl Chloride ($ \text{POCl}_3 $) (5–10 vol)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) - Optional catalyst
Protocol:
-
Place the iodinated intermediate (4.0 g, 14.5 mmol) in a round-bottom flask.
-
Add $ \text{POCl}_3 $ (20 mL) carefully (exothermic).
-
Add DIPEA (2.5 mL) if the reaction is sluggish.
-
Heat to Reflux (105°C) for 3–5 hours.
-
Safety Note: Evolution of HCl gas; use a scrubber.
-
-
Workup:
-
Concentrate $ \text{POCl}_3 $ under reduced pressure (rotary evaporator with efficient trap).
-
Dilute the residue with DCM.
-
Critical Step: Pour the DCM solution slowly into ice-water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.
-
Neutralize with saturated $ \text{NaHCO}_3 $.
-
Separate organic layer, dry over $ \text{MgSO}_4 $, and concentrate.
-
-
Purification: Flash column chromatography (0–20% EtOAc in Hexanes).
Key Data Point:
-
Expected Yield: 70–80%.
-
Characterization: 1H NMR (CDCl3) typically shows the disappearance of the NH/OH proton and a downfield shift of the pyrazine protons.
Analytical Data Summary
| Compound | Formula | MW | Key MS Signal (ESI+) | 1H NMR Diagnostic |
| Core Lactam | 149.15 | 150.2 | ||
| Iodo-Lactam | 275.05 | 276.0 | Loss of H-3 singlet; Me singlet persists | |
| Final Product | 293.49 | 294/296 (3:1 Cl pattern) | Pyrazine doublets (~7.8, 8.4 ppm) |
Reaction Mechanism & Workflow Diagram
The synthesis relies on the differing reactivities of the pyrazole (nucleophilic) and pyrazine (electrophilic) rings. The diagram below illustrates the process flow and chemical logic.
Caption: Workflow for the synthesis of this compound detailing reagents and phase transitions.
Troubleshooting & Critical Parameters
-
Regiochemistry of Alkylation: The starting pyrazole has two nitrogens. Alkylation at N1 (adjacent to the ester) is sterically hindered but required for the correct fused system. If the wrong isomer (N2 alkylation) dominates, the cyclization will fail or yield a different core. Mitigation: Use lower temperatures for addition or switch to a specific N-protected precursor if yield is low.
-
Acetal Hydrolysis: Incomplete hydrolysis of the acetal during cyclization can lead to polymeric side products. Ensure the reaction in acetic acid reaches reflux temperature ($ >100^\circ\text{C} $).
-
POCl3 Quench: The 4-chloropyrazolo[1,5-a]pyrazine moiety is moderately sensitive to hydrolysis. Quench rapidly into ice and extract immediately. Do not let the aqueous layer become warm.
References
-
Synthesis of Pyrazolo[1,5-a]pyrazine Core
-
Iodination Methodologies for Fused Pyrazoles
- Title: Regioselective C(sp2)
- Source: RSC Advances / PMC, 2023.
-
URL:[Link]
-
General Reactivity of Pyrazolo[1,5-a]pyrazines
- Title: Improved cyclization conditions to prepare 6-substituted pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrazines.
- Source: Organic & Biomolecular Chemistry (via ResearchG
-
URL:[Link]
-
Analogous Chlorination Protocols
- Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Source: International Journal of Molecular Sciences, 2022.
-
URL:[Link]
Sources
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Iodo-pyrazolo[1,5-a]pyrazine
Executive Summary & Chemical Context
The pyrazolo[1,5-a]pyrazine bicyclic system is a highly privileged pharmacophore, frequently deployed as a critical hinge-binding motif in the development of selective kinase inhibitors (such as BTK and JAK inhibitors)[1]. Structurally, this core features an electron-deficient pyrazine ring fused to an electron-rich pyrazole ring. This distinct electronic disparity renders the 3-position (located on the pyrazole ring) highly nucleophilic, making it the primary and most reactive site for electrophilic aromatic substitution[2].
Because of this inherent reactivity, 3-iodo-pyrazolo[1,5-a]pyrazine can be readily synthesized via direct halogenation (e.g., using N-iodosuccinimide)[3]. The resulting C–I bond is highly polarized and labile, establishing 3-iodo-pyrazolo[1,5-a]pyrazine as an exceptional electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[4]. This application note provides a comprehensive, self-validating guide to optimizing and executing these couplings.
Mechanistic Rationale: The 3-Position Advantage
To achieve high yields, it is critical to understand the causality behind the catalytic cycle as it applies specifically to this heterocycle:
-
Oxidative Addition: The weak C–I bond at the electron-rich 3-position undergoes rapid and often irreversible oxidative addition to the Pd(0) active species. This fast kinetic profile allows for the use of standard, less sterically demanding phosphine ligands like PPh3 or dppf without the need for specialized, highly electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands).
-
Transmetalation (The Rate-Limiting Step): Transmetalation requires the activation of the arylboronic acid by an inorganic base to form a nucleophilic boronate complex. A biphasic or aqueous-organic solvent mixture is non-negotiable here; water is required to dissolve the inorganic base and facilitate boronate formation, while the organic solvent (e.g., 1,4-Dioxane) solubilizes the heterocyclic iodide[4].
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to forge the new C–C bond, releasing the 3-aryl-pyrazolo[1,5-a]pyrazine product and regenerating the Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for 3-iodo-pyrazolo[1,5-a]pyrazine.
Reaction Optimization & Quantitative Data
While the 3-iodo position is highly reactive, optimizing the base, solvent, and catalyst is crucial to suppress side reactions such as protodeiodination (hydrodehalogenation) or boronic acid homocoupling. Table 1 summarizes field-proven conditions based on the steric and electronic demands of the boronic acid partner.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 3-Iodo-pyrazolo[1,5-a]pyrazine
| Boronic Acid Type | Optimal Catalyst (Loading) | Base (Aqueous) | Solvent System | Temp (°C) | Expected Yield | Mechanistic Observation |
| Electron-Neutral / Rich | Pd(PPh3)4 (5 mol%) | Na2CO3 (2.0 M) | 1,4-Dioxane / H2O (4:1) | 90–130 | 85–95% | Standard robust condition; excellent phase transfer and boronate activation[4]. |
| Sterically Hindered (Ortho-Substituted) | Pd(dppf)Cl2 (5 mol%) | K2CO3 (2.0 M) | Toluene / EtOH / H2O (2:1:1) | 100 | 80–90% | Bidentate dppf ligand enforces a cis-geometry, accelerating reductive elimination. |
| Electron-Deficient (Prone to Protodeboronation) | Pd(Amphos)Cl2 (2 mol%) | K3PO4 (2.0 M) | THF / H2O (4:1) | 70–80 | 75–85% | Lower temperature minimizes boronic acid degradation; Amphos provides high turnover. |
| Highly Unreactive Partners | Pd(PPh3)4 (5 mol%) | Cs2CO3 (2.0 M) | DMF / H2O (5:1) | 120 (MW) | 90–98% | Microwave irradiation ensures rapid conversion (15-30 min) before catalyst deactivation occurs. |
Self-Validating Experimental Protocol
The following protocol describes the standard thermal cross-coupling methodology. It is designed as a self-validating system—meaning that if each step is executed exactly as described, the analytical checkpoints will confirm success before proceeding to the next phase.
Materials Required:
-
3-Iodo-pyrazolo[1,5-a]pyrazine (1.0 equiv, typically 1.0 mmol)
-
Arylboronic acid (1.2–1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv)
-
1.0 M or 2.0 M Aqueous Na2CO3 (2.0–3.0 equiv)
-
1,4-Dioxane (Degassed)
Step-by-Step Methodology:
-
Reagent Assembly: To an oven-dried Schlenk flask or sealed tube, add 3-iodo-pyrazolo[1,5-a]pyrazine (245 mg, 1.00 mmol), the chosen arylboronic acid (1.20 mmol), and Pd(PPh3)4 (57.7 mg, 50.0 µmol)[4].
-
Atmosphere Exchange: Seal the vessel with a septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times to remove ambient oxygen, which rapidly oxidizes Pd(0) to inactive Pd(II) species.
-
Solvent Addition & Strict Degassing: Inject 1,4-Dioxane (8.0 mL) and degassed aqueous Na2CO3 (2.0 mL, 2.00 mmol) via syringe. Critical Step: Sparge the resulting mixture with a stream of N2 gas for 10–15 minutes. Failure to degas the aqueous base is the #1 cause of boronic acid homocoupling.
-
Thermal Activation: Replace the septum with a Teflon-lined screw cap (if using a sealed tube) or equip with a reflux condenser. Heat the mixture to 90–130 °C in a pre-heated oil bath for 4 to 12 hours[4].
-
Analytical Validation (Checkpoint): After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Success Indicator: Disappearance of the starting material mass (m/z [M+H]+ = 246) and appearance of the target product mass.
-
-
Workup & Filtration: Cool the reaction to room temperature. Quench with distilled water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Filter the combined organic layers through a pad of Celite® to remove precipitated Palladium black. Causality: Removing Pd black immediately prevents downstream product degradation and column fouling.
-
Purification: Dry the organics over MgSO4, concentrate in vacuo, and purify via flash column chromatography (typically Hexanes/EtOAc gradients) to afford the pure 3-aryl-pyrazolo[1,5-a]pyrazine.
Figure 2: Self-validating experimental workflow for robust cross-coupling execution.
Troubleshooting & Analytical Validation
When scaling up or applying novel boronic acids, researchers may encounter specific failure modes. Use the following analytical logic to troubleshoot:
-
Observation: LC-MS shows a mass of m/z [M+H]+ = 120 (Des-iodo pyrazolo[1,5-a]pyrazine).
-
Causality: Protodeiodination. Oxidative addition occurred successfully, but transmetalation was too slow, allowing the Pd(II) intermediate to be protonated by the solvent.
-
Solution: Increase the nucleophilicity of the boronate by switching to a stronger base (e.g., Cs2CO3) or increase the water ratio to ensure complete base dissolution.
-
-
Observation: LC-MS shows complete consumption of the boronic acid, but unreacted 3-iodo starting material remains.
-
Causality: Oxidative Homocoupling. Oxygen was present in the system, causing the boronic acid to couple with itself (forming Ar-Ar).
-
Solution: Strictly enforce the freeze-pump-thaw degassing method for the solvent mixture prior to addition to the catalyst.
-
References
-
[3] &[2] Functionalization of Position 7 of Pyrazolo[1,5-a]pyrazines Source: Thieme E-Books & E-Journals URL:
-
[4] Supplementary Information - A General Method of Accessing a Range of 3-(Hetero)arylpyrazolo[1,5-a]pyridines Source: The Royal Society of Chemistry URL:
-
[1] Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis Source: PMC / NIH URL:
Sources
- 1. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 4. rsc.org [rsc.org]
Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-pyrazolo[1,5-a]pyrazine
This Application Note is designed for medicinal chemists and process development scientists working with the pyrazolo[1,5-a]pyrazine scaffold. This bicyclic heterocycle is a critical bioisostere for purines and quinazolines, widely utilized in the development of ATP-competitive kinase inhibitors (e.g., JAK, RET, and ERK inhibitors).
The 4-chloro-pyrazolo[1,5-a]pyrazine derivative serves as a high-value electrophile. Its reactivity is driven by the electron-deficient nature of the pyrazine ring, further activated by the bridgehead nitrogen.
Executive Summary & Mechanistic Insight
The "Why": Reactivity Profile
The 4-chloro-pyrazolo[1,5-a]pyrazine scaffold exhibits a distinct reactivity profile compared to its monocyclic analogs (e.g., chloropyrazine). The fusion of the electron-rich pyrazole ring with the electron-deficient pyrazine ring creates a "push-pull" electronic system. However, the bridgehead nitrogen (N4) exerts a strong inductive electron-withdrawing effect on the adjacent C4 position, making it highly susceptible to nucleophilic attack.
Unlike Pd-catalyzed cross-couplings (Buchwald-Hartwig), SNAr offers a transition-metal-free pathway, reducing cost and heavy metal scavenging requirements in late-stage synthesis.
Mechanism of Action
The reaction proceeds via a classic addition-elimination mechanism.[1] The nucleophile attacks the C4 position, forming a resonance-stabilized Meisenheimer-like anionic intermediate. The bridgehead nitrogen plays a pivotal role in stabilizing this negative charge before the chloride leaving group is expelled.
Figure 1: SNAr Mechanism on the Pyrazolo[1,5-a]pyrazine core.
Reaction Optimization Strategy
Success depends on balancing nucleophile strength against the hydrolysis risk. The table below outlines the standard operating matrix.
Solvent & Base Selection Matrix
| Parameter | Standard Conditions (Primary Amines) | Difficult Nucleophiles (Anilines/Alcohols) | Notes & Causality |
| Solvent | IPA, n-BuOH, EtOH | DMF, DMSO, NMP | Protic solvents assist Cl departure via H-bonding. Aprotic polar solvents increase nucleophile kinetcs. |
| Base | DIPEA, TEA (2-3 eq) | NaH, LiHMDS, KOtBu | Organic bases buffer HCl. Inorganic strong bases deprotonate the nucleophile before attack. |
| Temp | 60°C – 90°C | 0°C – RT (initially) | High temp overcomes the activation barrier for neutral amines. Anionic nucleophiles react rapidly at RT. |
| Conc. | 0.2 M – 0.5 M | 0.1 M – 0.2 M | Higher concentration favors bimolecular kinetics but increases aggregation risk in DMSO. |
Experimental Protocols
Protocol A: Displacement with Primary/Secondary Amines (Standard)
Best for: Aliphatic amines, morpholine, piperazine, etc.
Reagents:
-
4-chloro-pyrazolo[1,5-a]pyrazine (1.0 equiv)
-
Amine Nucleophile (1.2 – 1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Isopropanol (IPA) or Ethanol (EtOH) [0.3 M concentration]
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-chloro-pyrazolo[1,5-a]pyrazine substrate.
-
Dissolve: Add IPA (or EtOH). If solubility is poor, add 10% v/v DMF.
-
Activate: Add DIPEA followed by the amine nucleophile.
-
Reflux: Heat the mixture to 80°C (sealed tube preferred to prevent solvent loss).
-
Monitor: Check LCMS/TLC after 2 hours.
-
Target: Disappearance of SM (M+H peak) and appearance of Product (M-Cl+Nu).
-
-
Workup:
-
Option 1 (Precipitation): Cool to RT. Add water (3x volume). The product often precipitates. Filter and wash with cold water/pentane.
-
Option 2 (Extraction): Remove volatiles in vacuo. Redissolve in EtOAc, wash with sat. NaHCO3 and Brine. Dry over Na2SO4.
-
Protocol B: Displacement with Weak Nucleophiles (Anilines/Phenols)
Best for: Electron-poor anilines, phenols, or sterically hindered amines.
Reagents:
-
4-chloro-pyrazolo[1,5-a]pyrazine (1.0 equiv)
-
Nucleophile (Aniline/Phenol) (1.1 equiv)
-
NaH (60% in oil) or LiHMDS (1.0 M in THF) (1.2 equiv)
-
Anhydrous THF or DMF [0.2 M concentration]
Procedure:
-
Deprotonation (Critical Step):
-
In a flame-dried flask under N2, dissolve the nucleophile in anhydrous THF/DMF.
-
Cool to 0°C.[2]
-
Add NaH or LiHMDS slowly. Stir for 15–30 mins to generate the anion.
-
-
Addition: Add the 4-chloro-pyrazolo[1,5-a]pyrazine (dissolved in minimal THF/DMF) dropwise to the anion solution at 0°C.
-
Reaction: Allow to warm to RT. Stir for 1–4 hours.
-
Note: If using NaH in DMF, heating to 60°C may be required for anilines.
-
-
Quench: Carefully quench with sat. NH4Cl solution (exothermic!).
-
Workup: Extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and brine.
Troubleshooting & QC Decision Tree
Common pitfalls include hydrolysis (formation of the 4-hydroxy/lactam species) or lack of reactivity.
Figure 2: Troubleshooting Logic for SNAr Optimization.
Critical QC Parameters
-
Hydrolysis Check: The 4-hydroxy derivative (lactam tautomer) is the most common impurity. It often co-elutes on reverse-phase HPLC.
-
Detection: Look for mass M-35+17 (net -18 mass shift from SM? No, Cl is 35, OH is 17. Mass change is
). -
Correction: Ensure reagents are dry. Use molecular sieves if using hygroscopic solvents like DMSO.
-
-
Regioselectivity: If the scaffold has a halogen at C6 (e.g., 4,6-dichloro-pyrazolo[1,5-a]pyrazine), C4 is usually more reactive due to the para-relationship with the bridgehead nitrogen. However, confirm structure via 2D-NMR (HMBC/NOESY).
References
-
General Reactivity of Fused Pyrazines
-
SNAr Mechanism on Heterocycles
-
Analogous Scaffold Reactivity (Pyrazolo[1,5-a]pyrimidine)
- Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transform
- Source:Molecules (MDPI).
- Context: Provides excellent parallel protocols for the 7-chloro isomer, which is electronically analogous to the 4-chloro-pyrazolo[1,5-a]pyrazine.
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Regioselective functionalization of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
Application Note: Strategic Regioselective Functionalization of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
Abstract & Strategic Overview
The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, widely utilized in the design of ATP-competitive kinase inhibitors (e.g., JAK, Pim-1, and CDK inhibitors). The specific building block This compound presents a unique synthetic opportunity: it possesses two distinct electrophilic sites with "orthogonal" reactivity profiles.
-
The C-4 Position (Chloro): Located on the electron-deficient pyrazine ring, this position is highly activated for Nucleophilic Aromatic Substitution (
). -
The C-3 Position (Iodo): Located on the electron-rich pyrazole ring, this position is deactivated toward
but is highly reactive toward Palladium-catalyzed oxidative addition (Suzuki/Sonogashira coupling).
This guide details the regioselective functionalization of this scaffold. While the C-3 iodine is theoretically more labile to Pd-catalysis, the standard medicinal chemistry workflow typically prioritizes
Structural & Electronic Analysis
To design a robust synthesis, one must understand the electronic bias of the substrate.
| Position | Substituent | Electronic Environment | Preferred Reaction | Reactivity Driver |
| C-4 | Chlorine | The adjacent bridgehead nitrogen and pyrazine nitrogen withdraw electron density, making the C-Cl bond highly electrophilic. | ||
| C-3 | Iodine | Pd-Coupling | The electron-rich pyrazole ring stabilizes the C-I bond against nucleophiles but facilitates oxidative addition with Pd(0). | |
| C-2 | Methyl | Steric Handle | Inert | Provides steric bulk that may slightly retard C-3 coupling rates compared to des-methyl analogs. |
Decision Tree: Synthesis Pathways
The following diagram illustrates the divergent synthetic pathways. Route A is the industry standard for library generation.
Detailed Experimental Protocols
Protocol A: C-4 Functionalization via (Step 1)
Objective: Displacement of the C-4 Chlorine with a primary or secondary amine.
Mechanism: Addition-Elimination (
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv) (e.g., morpholine, aniline, piperazine)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv) -
Solvent: Isopropanol (IPA) or
-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
Dissolve the substrate in IPA (0.2 M concentration). Note: IPA is preferred for green chemistry; use NMP if solubility is an issue.
-
Add DIPEA followed by the amine.
-
Heat the reaction mixture to 60–80 °C . Monitor by TLC/LCMS.
-
Checkpoint: The reaction is usually complete within 2–4 hours. The C-3 Iodine remains intact under these conditions.
-
-
Workup: Cool to room temperature. If using IPA, the product often precipitates upon cooling or addition of water. Filter and wash with cold water/pentane. If NMP was used, perform an ethyl acetate/water extraction.
-
Yield Expectation: 85–95%.
-
Protocol B: C-3 Functionalization via Suzuki-Miyaura (Step 2)
Objective: Cross-coupling of the C-3 Iodine with an aryl/heteroaryl boronic acid.
Mechanism: Pd(0) Oxidative Addition
-
Reagents:
-
Procedure:
-
Degassing (Critical): Charge the reaction vessel with substrate, boronic acid, and base. Suspend in solvent. Sparge with Nitrogen or Argon for 10 minutes to remove oxygen. Oxygen causes homocoupling and catalyst deactivation.
-
Add the Pd catalyst quickly under positive inert gas pressure.
-
Seal the vessel and heat to 90–100 °C for 4–12 hours.
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate and purify via flash column chromatography (typically MeOH/DCM gradient).
-
Yield Expectation: 70–90%.
-
Expert Insights & Troubleshooting
Why Route A ( then Suzuki)?
-
Chemoselectivity: The C-4 Chlorine is so reactive toward nucleophiles that if you attempt Suzuki first (Route B), the base used in the Suzuki reaction (e.g., hydroxide or alkoxide generated in situ) can attack C-4, leading to hydrolysis byproducts (4-hydroxy impurity).
-
Catalyst Stability: The amine installed at C-4 in Step 1 acts as an electron-donating group (EDG). This increases the electron density of the ring system, which stabilizes the oxidative addition intermediate in Step 2, preventing de-iodination side reactions.
When to use Route B (Suzuki then )?
Use this route only if your desired C-4 amine is extremely expensive or chemically sensitive to Pd-coupling conditions (e.g., contains a free thiol or unstable protecting group).
-
Modification: Use anhydrous conditions for the Suzuki coupling (e.g., Toluene/Dioxane with anhydrous K
PO ) to prevent hydrolysis of the C-4 Chloride.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Hydrolysis at C-4 (OH formation) | Wet solvents or strong hydroxide base during Suzuki. | Switch to anhydrous base (K |
| De-iodination (H instead of I) | "Hydride source" present; Pd cycle interrupted. | Avoid alcoholic solvents in Suzuki step; ensure strict degassing. |
| Low Conversion in | Amine nucleophile is too weak (e.g., aniline). | Increase Temp to 120°C (microwave) or switch solvent to DMSO. |
References
-
BenchChem. A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. (2025).[3][4][5] Retrieved from
-
Enamine. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling.[1] Retrieved from
-
Aoyagi, Y., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines with Aromatic Heterocycles."[6] Heterocycles, Vol 33, No. 1, 1992.[6]
-
WuXi Biology. SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. Retrieved from
-
Baran Lab. Haloselectivity of Heterocycles. (2011). Retrieved from
Sources
- 1. Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Orthogonal Synthesis of Kinase Inhibitors Using 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
Executive Summary & Strategic Rationale
The development of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that effectively mimic the adenine ring of ATP. Among these, the pyrazolo[1,5-a]pyrazine bicyclic system has emerged as a cornerstone in the design of next-generation inhibitors targeting Janus kinases (JAK) and RET kinases[1].
This application note details the synthetic utility of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine (CAS: 2172538-54-2). As a Senior Application Scientist, I emphasize this specific building block because it features two orthogonally reactive sites—a highly electrophilic C4-chloro group and a transition-metal-sensitive C3-iodo group. This dual-reactivity profile enables the rapid, divergent synthesis of complex inhibitor libraries without the need for intermediate protecting groups, drastically accelerating the hit-to-lead optimization phase[2].
Mechanistic Causality: The Logic of Orthogonal Functionalization
In rational drug design, minimizing synthetic steps while maximizing structural diversity is paramount. The this compound scaffold achieves this through distinct electronic environments:
-
C4-Position (SNAr Susceptibility): The pyrazine ring is highly electron-deficient. The inductive and resonance electron-withdrawing effects of the adjacent bridgehead nitrogen (N5) and the pyrazine nitrogen (N1) drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the C4 carbon. This makes the C4-Cl bond highly reactive toward Nucleophilic Aromatic Substitution (SNAr) with aliphatic or aromatic amines[3].
-
C3-Position (Cross-Coupling Susceptibility): The pyrazole ring is relatively electron-rich, making SNAr impossible at this position. However, the C3-iodine bond has a significantly lower bond dissociation energy (~55 kcal/mol) compared to the C4-chlorine bond (~81 kcal/mol). This makes the C3 position highly susceptible to oxidative addition by Palladium(0) catalysts, facilitating Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[4].
By performing the SNAr reaction first, we exploit the inherent electrophilicity of C4 without risking premature oxidative addition at C3, which requires a metal catalyst.
Biological Context & Target Pathway
Compounds derived from this scaffold have demonstrated profound efficacy in downregulating the JAK/STAT signaling pathway, which is heavily implicated in autoimmune diseases and malignancies[2]. The pyrazolo[1,5-a]pyrazine core binds to the ATP-binding hinge region of the kinase, while the substituents at C3 and C4 project into the hydrophobic selectivity pocket and solvent-exposed regions, respectively.
Mechanism of action for pyrazolo[1,5-a]pyrazine inhibitors blocking JAK/RET kinase signaling.
Experimental Protocols: A Self-Validating Workflow
The following protocols describe the sequential functionalization of the scaffold.
Orthogonal synthetic workflow leveraging the differential reactivity of C4-Cl and C3-I sites.
Protocol A: C4-Amination via Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the solvent-exposed or ribose-pocket binding motif.
-
Reaction Setup: In an oven-dried reaction vial, dissolve this compound (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) or n-butanol to achieve a 0.2 M concentration.
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
-
-
Execution: Heat the mixture to 90 °C for 4–6 hours under an inert nitrogen atmosphere.
-
Self-Validation Check (LC-MS): The starting material possesses a distinct 3:1 (M / M+2) isotopic signature due to the natural abundance of ³⁵Cl and ³⁷Cl. Upon successful displacement of the chlorine atom, this 3:1 pattern completely disappears, yielding a clean monoisotopic mass peak (since ¹²⁷I is monoisotopic). This provides immediate, definitive proof of C4-functionalization without C3-degradation.
-
Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove NMP, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: C3-Arylation via Suzuki-Miyaura Cross-Coupling
Objective: Install the selectivity pocket-binding motif (e.g., substituted pyrazoles or phenyl rings)[4].
-
Reaction Setup: Dissolve the C4-aminated intermediate (1.0 eq) and the desired boronic acid or pinacol ester (1.5 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M).
-
Base Addition: Add K₂CO₃ or Na₂CO₃ (3.0 eq) as the base.
-
Causality: Aqueous base is mandatory to activate the boronic acid by forming a highly nucleophilic boronate complex, which facilitates the crucial transmetalation step in the catalytic cycle.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).
-
Causality: The bidentate dppf ligand provides steric bulk and electron density to the palladium center, accelerating both oxidative addition into the C-I bond and subsequent reductive elimination, thereby minimizing protodehalogenation side reactions.
-
-
Execution: Heat at 100 °C for 8–12 hours. Monitor conversion via TLC or LC-MS.
-
Workup: Filter the crude mixture through a Celite pad to remove palladium black, concentrate, and purify via reverse-phase HPLC.
🔬 Pro-Tip from the Bench: When performing the Suzuki coupling at C3, the electron-rich nature of the pyrazole ring can occasionally slow down the reductive elimination step. If protodehalogenation (reduction of C-I to C-H) is observed as a major side product, switching to a more sterically demanding and electron-rich phosphine ligand, such as XPhos or RuPhos, combined with a milder base (e.g., K₃PO₄), will accelerate the cross-coupling cycle and suppress the reduction pathway.
Quantitative Data Summary
The table below summarizes the typical reaction metrics and biological benchmarking for derivatives synthesized using this exact orthogonal workflow[1].
| Reaction Step | Transformation | Electrophile | Nucleophile / Coupling Partner | Catalyst / Base | Typical Yield | Target Kinase IC₅₀ |
| Step 1 | SNAr | C4-Chloro | Aliphatic Amines | None / DIPEA | 80 - 92% | N/A (Intermediate) |
| Step 2 | Suzuki Coupling | C3-Iodo | Aryl Boronic Acids | Pd(dppf)Cl₂ / Na₂CO₃ | 65 - 85% | JAK1: 3.0 nM[1] |
| Step 2 | Suzuki Coupling | C3-Iodo | Heteroaryl Boronic Esters | Pd(PPh₃)₄ / K₂CO₃ | 60 - 78% | RET (WT): <10 nM[1] |
| Step 2 | Suzuki Coupling | C3-Iodo | Substituted Pyridines | Pd(dppf)Cl₂ / K₃PO₄ | 55 - 75% | TYK2: 7.7 nM[1] |
References
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: nih.gov URL: [Link]
- Title: CN113150012A - Pyrazolo[1,5-a ] pyrazine derivative and preparation method and application thereof Source: Google Patents URL
- Title: MY195573A - Substituted Pyrazolo[1,5-A]Pyridine Compounds as Ret Kinase Inhibitors Source: Google Patents URL
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Buy 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine | 1246553-54-7 [smolecule.com]
- 4. MY195573A - Substituted Pyrazolo[1,5-A]Pyridine Compounds as Ret Kinase Inhibitors - Google Patents [patents.google.com]
Application Note: Advanced C-H Activation Strategies for 2-Methylpyrazolo[1,5-a]pyrazine Derivatives
Executive Summary & Mechanistic Rationale
The pyrazolo[1,5-a]pyrazine scaffold is a privileged bicyclic heterocycle, heavily utilized in the design of kinase inhibitors, dopamine receptor agonists, and vasopressin V1b receptor antagonists[1]. Historically, derivatizing this core required pre-functionalized starting materials (e.g., halogenated precursors)[2]. However, direct C-H functionalization has emerged as a highly efficient, atom-economical strategy that bypasses the need for pre-activation[3].
When evaluating the 2-methylpyrazolo[1,5-a]pyrazine core, the presence of the methyl group at C-2 effectively blocks one reactive site, simplifying the regioselectivity profile. The causality of regioselective functionalization relies on the distinct electronic environments of the remaining C-H bonds:
-
C-7 Position (Acidic Node): Research indicates that the C-7 position is the most acidic C-H bond in the pyrazolo[1,5-a]pyrazine ring system[3]. The adjacent electron-withdrawing pyrazine nitrogen atoms inductively deplete electron density, making C-7 highly susceptible to base-assisted deprotonation and transition-metal-catalyzed Concerted Metalation-Deprotonation (CMD) pathways[2].
-
C-3 Position (Electrophilic Node): In contrast, the C-3 position on the pyrazole moiety is electron-rich and highly susceptible to electrophilic attack or radical addition[2]. While often utilized as a handle for bromination and subsequent cross-coupling, it can be directly targeted via photoredox C-H functionalization[4].
Pathway Visualization
Figure 1: Divergent C-H activation pathways for 2-methylpyrazolo[1,5-a]pyrazine derivatives.
Quantitative Data: Reaction Profiling
To guide experimental design, the following table summarizes the causal relationships between catalytic systems, target positions, and expected outcomes based on established methodologies for fused pyrazine systems[4][5].
| Strategy | Catalyst / Reagent System | Target Position | Yield Range | Regioselectivity | Mechanistic Driver |
| Direct Arylation | Pd(OAc)₂ / Ag₂CO₃ / PivOH | C-7 | 65–85% | >95:5 (C7:C3) | Concerted Metalation-Deprotonation (CMD) |
| Photoredox Alkylation | Ru(bpy)₃²⁺ / Blue LED | C-3 | 50–75% | >90:10 (C3:C7) | Carbon-centered radical addition |
| Formylation | POCl₃ / DMF (Vilsmeier) | C-3 | 80–90% | Exclusive | Electrophilic aromatic substitution |
| Carbene Insertion | Rh₂(OAc)₄ / Diazo compounds | C-7 | 60–80% | >95:5 (C7:C3) | Insertion into the most acidic C-H bond |
Experimental Protocols
The following protocols are designed as self-validating systems. Every reagent choice is mechanistically justified to ensure reproducibility and high fidelity in late-stage functionalization.
Protocol A: Palladium-Catalyzed Regioselective C-7 Arylation
Objective: To install an aryl group at the C-7 position of 2-methylpyrazolo[1,5-a]pyrazine via a Pd(II)-catalyzed C(sp²)–C(sp²) coupling[5].
Mechanistic Causality: We utilize Pd(OAc)₂ in conjunction with pivalic acid (PivOH). PivOH is not merely a solvent or pH modifier; it acts as a crucial proton shuttle in the CMD transition state, drastically lowering the activation energy required for C-7 palladation. Ag₂CO₃ serves a dual purpose: it acts as a terminal oxidant to regenerate the active Pd(II) species and precipitates iodide as AgI, irreversibly driving the catalytic cycle forward[5].
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-methylpyrazolo[1,5-a]pyrazine (1.0 equiv, 0.5 mmol), the desired aryl iodide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (5 mol%, 0.025 mmol), Ag₂CO₃ (2.0 equiv, 1.0 mmol), and PivOH (30 mol%, 0.15 mmol).
-
Inert Atmosphere Setup: Evacuate the tube and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which can prematurely degrade the active Pd catalyst.
-
Solvent Addition: Inject anhydrous Hexafluoroisopropanol (HFIP) or DMF (2.0 mL) under an Argon stream. HFIP is preferred for its strong hydrogen-bond donating ability, which stabilizes the transition state.
-
Thermal Activation: Seal the tube and heat the mixture in a pre-heated oil bath at 110 °C for 16 hours. Monitor the reaction via TLC or LC-MS.
-
Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the organic layer with saturated NaHCO₃ to neutralize residual PivOH, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C-7 arylated product.
Protocol B: Visible Light-Induced Photoredox C-3 Functionalization
Objective: To achieve direct C-H functionalization at the C-3 position using photoredox catalysis[4].
Mechanistic Causality: Utilizing a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or Bismuthene) under blue LED irradiation excites the catalyst to a long-lived triplet state[4]. This state facilitates single-electron transfer (SET) with a radical precursor (e.g., an alkyl trifluoroborate or diazonium salt), generating localized carbon-centered radicals. Because the C-3 position is the most nucleophilic site on the pyrazolo[1,5-a]pyrazine core, it acts as the ideal radical acceptor, bypassing the need for pre-bromination[2].
Step-by-Step Methodology:
-
Reagent Assembly: In a transparent 10 mL glass vial, combine 2-methylpyrazolo[1,5-a]pyrazine (1.0 equiv, 0.2 mmol), the radical precursor (e.g., alkyl radical source, 1.5 equiv), Ru(bpy)₃Cl₂·6H₂O (2 mol%), and K₂HPO₄ (2.0 equiv) as a mild base to neutralize generated acids.
-
Degassing: Add 2.0 mL of degassed DMSO/H₂O (9:1 v/v). Sparge the solution with Argon for 15 minutes. Oxygen must be rigorously excluded as it acts as a potent triplet state quencher.
-
Photochemical Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm Blue LEDs. Ensure the vial is positioned approximately 2 cm from the light source. Stir vigorously at room temperature for 12–24 hours. A cooling fan should be used to maintain ambient temperature and prevent thermal background reactions.
-
Quenching and Extraction: Turn off the light source. Dilute the mixture with water (10 mL) and extract with dichloromethane (3 × 10 mL).
-
Drying and Purification: Combine the organic extracts, wash with brine, dry over MgSO₄, and evaporate the solvent. Purify via reverse-phase HPLC or silica gel chromatography to yield the C-3 functionalized derivative.
References
-
[3] Title: 3-Bromo-4-methoxypyrazolo[1,5-a]pyrazine - Benchchem Source: benchchem.com URL:
-
[2] Title: 3-Bromo-4-methylpyrazolo[1,5-a]pyrazine - Benchchem Source: benchchem.com URL:
-
[5] Title: Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines - ResearchGate Source: researchgate.net URL:
-
[1] Title: Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives - ResearchGate Source: researchgate.net URL:
-
[4] Title: Kimya 2025 Bildiri Kitabi | PDF - Scribd Source: scribd.com URL:
Sources
Application Notes and Protocols for the Functionalization of Pyrazolo[1,5-a]pyrazines
Introduction: The Strategic Importance of Pyrazolo[1,5-a]pyrazines
The pyrazolo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] As a fused, planar N-heterocyclic system, it serves as a core component in a multitude of biologically active compounds, including potent and selective inhibitors of protein kinases crucial in cancer therapy.[3][4][5] The therapeutic potential of this scaffold is vast, with derivatives showing promise in treating conditions like acute myeloid leukemia (AML).[1]
The ability to precisely modify the pyrazolo[1,5-a]pyrazine core is paramount for developing structure-activity relationships (SAR) and optimizing drug candidates. Direct C-H functionalization and subsequent derivatization are among the most powerful strategies for this purpose. This guide provides an in-depth exploration of two cornerstone methodologies: directed lithiation (deprotonation) and halogen-metal exchange. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and offer expert insights to navigate the complexities of these powerful synthetic transformations.
Part 1: Mechanistic Foundations
A thorough understanding of the underlying mechanisms is critical for successful and reproducible experimentation. The choice between direct deprotonation and halogen-metal exchange is dictated by the available starting materials and the desired regioselectivity.
Directed ortho-Lithiation (DoM)
Directed ortho-metalation (DoM) is a potent strategy for deprotonating a specific C-H bond adjacent to a directing metalating group (DMG).[6][7] In the pyrazolo[1,5-a]pyrazine system, the ring nitrogen atoms act as endogenous DMGs. The lone pair of electrons on a nitrogen atom coordinates to the lithium atom of the organolithium base, bringing the base into close proximity to an adjacent proton and facilitating its abstraction.
Causality of Reagent Choice: The selection of the organolithium base is a critical decision point.
-
n-Butyllithium (n-BuLi): A strong base and a potent nucleophile.[8] Its high reactivity can sometimes lead to nucleophilic addition to the electron-deficient pyrazine ring, a common side reaction in π-deficient heteroaromatics.[6][7]
-
sec-Butyllithium (s-BuLi) & tert-Butyllithium (t-BuLi): These are sterically bulkier and significantly more basic than n-BuLi.[9][10] Their increased steric hindrance can reduce the likelihood of nucleophilic addition, making them suitable for more challenging deprotonations.[11] However, their high reactivity requires careful temperature control.
-
Lithium Diisopropylamide (LDA): A strong, non-nucleophilic base.[6] The bulky isopropyl groups effectively prevent it from acting as a nucleophile, making it the reagent of choice for the direct deprotonation of many π-deficient heterocycles where nucleophilic addition is a major concern.[6][12]
The process begins with the coordination of the lithium reagent to a ring nitrogen, forming a pre-lithiation complex. This positions the base to abstract a proton from the most acidic neighboring position, generating the thermodynamically favored organolithium intermediate.
Halogen-Metal Exchange
Halogen-metal exchange is an equilibrium-driven process that is exceptionally useful for generating organolithium species at specific positions, provided a halogenated precursor is available.[13][14] This reaction is typically much faster than direct C-H deprotonation.
The mechanism is believed to proceed through a four-centered transition state or an "ate-complex" intermediate.[14][15] The reaction's favorability is driven by the formation of a more stable organolithium species. For instance, the exchange between an aryl bromide and n-BuLi is favorable because the resulting aryllithium (with its sp²-hybridized carbanion) is more stable than the starting n-butyllithium (with its sp³-hybridized carbanion).
Key Experimental Parameters:
-
Halogen Choice: The rate of exchange follows the order I > Br >> Cl.[14] Iodides and bromides are the most common substrates for this reaction.
-
Temperature: The reaction must be performed at very low temperatures (typically -78 °C or below) to suppress side reactions, such as the reaction of the newly formed aryllithium with the alkyl halide byproduct (e.g., butyl bromide).
-
Reagent: n-BuLi is a common choice. For substrates where the resulting organolithium might be unstable or prone to rearrangement, two equivalents of t-BuLi are often used. The first equivalent performs the exchange, and the second rapidly eliminates the t-butyl halide byproduct via an E2 reaction to form the unreactive isobutylene gas.[10]
Part 2: Experimental Protocols & Data
Crucial Prerequisite: Anhydrous & Anaerobic Conditions All reactions involving organolithium reagents must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or in a glovebox.[16] All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C), and all solvents must be anhydrous. Tetrahydrofuran (THF) is a common solvent and can be dried by distillation from sodium/benzophenone ketyl.[12]
Safety First: Organolithium reagents like n-BuLi and t-BuLi are pyrophoric and react violently with water.[17] Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Work in a fume hood and have appropriate quenching materials (e.g., dry powder extinguisher, sand) and a safety shower readily accessible.[16]
Protocol 1: Directed Lithiation and Quench with an Electrophile
This protocol uses LDA to achieve regioselective deprotonation, minimizing the risk of nucleophilic addition.
Materials:
-
Pyrazolo[1,5-a]pyrazine substrate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (1.1 eq, e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Electrophile (e.g., N,N-Dimethylformamide (DMF), 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard organic solvents for workup (e.g., ethyl acetate, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add the pyrazolo[1,5-a]pyrazine substrate (e.g., 1 mmol, 1.0 eq).
-
Dissolution: Add anhydrous THF (e.g., 5 mL) via syringe to dissolve the substrate.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 10-15 minutes to ensure thermal equilibrium.
-
Addition of Base: Slowly add the LDA solution (1.1 eq) dropwise via syringe over 5-10 minutes. A color change is often observed upon formation of the lithiated species.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Add the chosen electrophile (e.g., DMF, 1.5 eq) dropwise via syringe.
-
Warming: Continue stirring at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
-
Aqueous Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add water and ethyl acetate, and perform a standard liquid-liquid extraction. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired functionalized pyrazolo[1,5-a]pyrazine.
Protocol 2: Halogen-Metal Exchange and Electrophilic Quench
This protocol is ideal for converting a bromo- or iodo-pyrazolo[1,5-a]pyrazine into a functionalized derivative.
Materials:
-
Halogenated pyrazolo[1,5-a]pyrazine substrate (e.g., 4-bromo-pyrazolo[1,5-a]pyrazine, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution (1.1 eq, e.g., 2.5 M in hexanes)
-
Electrophile (e.g., Iodine (I₂), dissolved in anhydrous THF, 1.2 eq)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup: Assemble a flame-dried Schlenk flask under a positive pressure of argon. Add the halogenated pyrazolo[1,5-a]pyrazine substrate (1.0 eq).
-
Dissolution: Add anhydrous THF via syringe.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of n-BuLi: Add the n-BuLi solution (1.1 eq) dropwise. The halogen-metal exchange is often nearly instantaneous.
-
Exchange Reaction: Stir the mixture at -78 °C for 15-30 minutes.
-
Electrophilic Quench: Slowly add the solution of the electrophile (e.g., I₂ in THF) via cannula or syringe until the characteristic iodine color persists.
-
Warming & Workup: After stirring for an additional 20 minutes at -78 °C, remove the cooling bath. Quench the reaction with saturated NH₄Cl solution, followed by saturated Na₂S₂O₃ solution to consume any excess iodine.
-
Extraction & Purification: Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction as described in Protocol 1. Purify the crude material via column chromatography.
Comparative Data on Lithiation Conditions
The optimal conditions for lithiation can vary significantly based on the substrate and the desired outcome. The following table summarizes general trends and considerations for selecting a lithiation strategy.
| Parameter | n-BuLi | s-BuLi / t-BuLi | LDA | Key Considerations |
| Relative Basicity | Strong | Very Strong | Strong | t-BuLi > s-BuLi > n-BuLi. Stronger bases are needed for less acidic protons.[9] |
| Nucleophilicity | High | Moderate | Very Low | High nucleophilicity can lead to unwanted addition reactions on π-deficient rings.[6][11] |
| Steric Hindrance | Low | Moderate / High | Very High | High steric bulk favors deprotonation over addition and can influence regioselectivity. |
| Typical Temp. | -78 °C | -78 °C to -90 °C | -78 °C to -40 °C | Lower temperatures are required to control reactivity and prevent decomposition. |
| Common Use Case | Halogen-metal exchange, deprotonation of acidic C-H. | Difficult deprotonations. | Deprotonation of substrates sensitive to nucleophilic attack.[12] |
Part 3: Troubleshooting and Field-Proven Insights
-
Problem: Low Yield.
-
Cause: Insufficiently dried reagents, solvent, or glassware. Moisture will rapidly quench any organolithium species.
-
Solution: Ensure all components are scrupulously dried. Use freshly titrated or newly purchased organolithium reagents.
-
Cause: The organolithium intermediate is unstable and decomposes upon warming.
-
Solution: Perform the reaction at a lower temperature if possible (e.g., -95 °C, EtOH/N₂ bath) and quench the reaction at low temperature before allowing it to warm.
-
-
Problem: Mixture of Regioisomers.
-
Cause: Deprotonation is occurring at multiple sites. This can be due to similar acidities of different protons or thermodynamic equilibration of the lithiated species.
-
Solution: Modifying the base can alter selectivity. A bulkier base like LDA may favor the most sterically accessible proton. The addition of a coordinating agent like TMEDA can sometimes alter the aggregation state of the organolithium and improve regioselectivity.[8]
-
-
Problem: "Halogen Dance" Rearrangement.
-
Cause: In some heteroaromatic systems, after an initial halogen-metal exchange, the lithium can "dance" or migrate to a more thermodynamically stable position on the ring via a series of deprotonation/reprotonation steps.[18]
-
Solution: This is an inherent property of the system. The best approach is to quench the reaction very quickly after the initial exchange at the lowest possible temperature to trap the kinetic, desired organolithium intermediate before it has time to rearrange.
-
Conclusion
Directed lithiation and halogen-metal exchange are indispensable tools for the synthetic and medicinal chemist working with the pyrazolo[1,5-a]pyrazine scaffold. These methods provide reliable and regioselective access to organolithium intermediates that can be trapped with a wide array of electrophiles, enabling the systematic exploration of chemical space. A foundational understanding of the reaction mechanisms, meticulous attention to anhydrous and anaerobic techniques, and a rational choice of base and reaction conditions are the cornerstones of success. The protocols and insights provided herein serve as a robust starting point for researchers aiming to unlock the full synthetic potential of this important heterocyclic system.
References
-
Title: Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal Source: Indian Academy of Sciences URL: [Link]
-
Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: Semantic Scholar URL: [Link]
-
Title: Metal–halogen exchange Source: Grokipedia URL: [Link]
-
Title: Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: PMC (PubMed Central) URL: [Link]
-
Title: Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS Source: ResearchGate URL: [Link]
-
Title: K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines Source: ACS Omega URL: [Link]
-
Title: n-Butyllithium Source: Wikipedia URL: [Link]
-
Title: Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors Source: PubMed URL: [Link]
-
Title: Base catalysed halogen dance reactions Source: Unknown Source from search results URL: [Link]
-
Title: Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? Source: Reddit URL: [Link]
-
Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: MDPI URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC (PubMed Central) URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]
-
Title: Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? Source: ResearchGate URL: [Link]
-
Title: Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions Source: ResearchGate URL: [Link]
-
Title: Why do we use t-BuLi instead of sec-BuLi and n-BuLi? Source: Reddit URL: [Link]
-
Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL: [Link]
-
Title: Metal–halogen exchange Source: Wikipedia URL: [Link]
-
Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: ResearchGate URL: [Link]
-
Title: Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine Source: PMC (PubMed Central) URL: [Link]
-
Title: Why do halogen-metal exchanges happen? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Organolithium reagents – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: PMC (PubMed Central) URL: [Link]
-
Title: Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6 Source: ResearchGate URL: [Link]
-
Title: A Protocol for Safe Lithiation Reactions Using Organolithium Reagents Source: PMC (PubMed Central) URL: [Link]
-
Title: Organolithium reagent Source: Wikipedia URL: [Link]
-
Title: Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions Source: Chemistry Steps URL: [Link]
-
Title: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions Source: PMC (PubMed Central) URL: [Link]
-
Title: Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety Source: ResearchGate URL: [Link]
-
Title: Pyrazolo[1,5-a][13][14][19]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity Source: SciSpace URL: [Link]
-
Title: One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
Sources
- 1. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold | MDPI [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. grokipedia.com [grokipedia.com]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis [sigmaaldrich.com]
- 18. ch.ic.ac.uk [ch.ic.ac.uk]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine Solubility
Welcome to the Advanced Application Support Center. As researchers and drug development professionals, you are likely utilizing 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine (CAS: 2172538-54-2) as a critical di-halogenated building block for synthesizing kinase inhibitors (e.g., targeting JAK, Trk, or PI3K)[1],[2],[3].
While highly versatile for sequential cross-coupling reactions, this intermediate is notoriously difficult to handle. The combination of a planar heteroaromatic core, a methyl group, and two heavy halogens (chlorine and iodine) creates a highly lipophilic, electron-deficient molecule. According to the General Solubility Equation (GSE), poor solubility is driven by high lipophilicity (logP) and high crystal lattice energy (reflected in a high melting point)[4]. The strong
This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks during synthesis, purification, and biological assay formulation.
Root Cause Analysis of Solubility Barriers
Caption: Mechanistic breakdown of physicochemical properties driving the insolubility of the pyrazolo[1,5-a]pyrazine core.
Frequently Asked Questions & Troubleshooting Protocols
Q1: The intermediate crashes out during Suzuki/Sonogashira cross-coupling. What solvent systems work best?
The Causality: Standard solvents like THF or Toluene often fail because they cannot sufficiently disrupt the strong intermolecular
Quantitative Solvent Selection Matrix:
| Solvent System | Dielectric Constant ( | Boiling Point (°C) | Solubilizing Efficacy for Core | Recommended Reaction Type |
| THF / Water (4:1) | 7.5 (THF) | 66 | Poor | Low-temp couplings (Not recommended) |
| 1,4-Dioxane / Water (3:1) | 2.2 (Dioxane) | 101 | Moderate | Standard Suzuki (Requires reflux) |
| DMF | 36.7 | 153 | Good | Sonogashira, Buchwald-Hartwig |
| DMAc | 37.8 | 165 | Excellent | High-temp SNAr / Suzuki[2] |
| NMP | 32.2 | 202 | Excellent | Microwave-assisted couplings |
Protocol: High-Temperature Biphasic Suzuki Coupling
This system is self-validating: if the starting material is not fully dissolved before catalyst addition, the reaction will stall due to mass transfer limitations.
-
Charge the Reactor: Add this compound (1.0 eq), the boronic acid (1.2 eq), and
(3.0 eq) to a dry Schlenk flask. -
Solvent Addition: Add a 4:1 mixture of degassed DMAc and
(total volume: 10 mL per gram of substrate). -
Thermal Solubilization: Heat the mixture to 90 °C under active stirring before adding the catalyst. Visually confirm that the organic phase is homogeneous.
-
Catalyst Addition: Quickly add
(0.05 eq) under a stream of nitrogen. -
Reaction: Ramp temperature to 110–120 °C and stir for 4–6 hours. The high temperature maintains solubility and drives the catalytic cycle.
Q2: Column chromatography is failing because the compound won't dissolve in the loading solvent (e.g., DCM or EtOAc). How do I purify it?
The Causality: Attempting a liquid load with a partially dissolved suspension leads to streaking, poor resolution, and clogged frits. The compound precipitates on the top of the silica bed as the loading solvent diffuses.
Protocol: Dry Loading via Celite Deposition
To bypass liquid-phase solubility limits during loading, you must distribute the compound over a high-surface-area solid support.
-
Dissolution in Volatile Solvent: Dissolve the crude mixture in a large volume of a strong, volatile solvent mixture (e.g., 10% Methanol in DCM or pure THF). Use sonication if necessary.
-
Adsorption: Add dry Celite 545 (mass equal to 2–3x the crude mixture mass). Note: Do not use silica gel for highly basic or polar intermediates as it can cause irreversible chemisorption.
-
Evaporation: Evaporate the solvent slowly on a rotary evaporator until a free-flowing powder is obtained. Ensure no residual solvent remains, as it will disrupt the chromatography solvent front.
-
Loading: Pour the dry powder evenly onto the top of the pre-equilibrated silica column, cap with a thin layer of sand, and elute using a gradient of Hexanes/EtOAc (or DCM/MeOH if highly polar).
Q3: My DMSO stock solutions precipitate when diluted into aqueous assay buffers (DMSO crash-out). How do I prevent this for in vitro testing?
The Causality: When a DMSO stock is diluted into an aqueous buffer, the DMSO rapidly diffuses into the water. The highly lipophilic pyrazolo[1,5-a]pyrazine core is suddenly exposed to a high-dielectric aqueous environment, causing an immediate spike in supersaturation and subsequent nucleation (precipitation)[5].
To prevent this, you must lower the thermodynamic barrier to solvation using physical approaches such as complexation or the use of co-solvents and surfactants[5],[6].
Caption: Stepwise formulation workflow to prevent DMSO crash-out during aqueous assay preparation.
Protocol: Cyclodextrin Complexation for Aqueous Assays
Hydroxypropyl-
-
Prepare Host Solution: Prepare a 20% (w/v) solution of HP-
-CD in your standard assay buffer (e.g., PBS or HEPES). -
Pre-dilution: Take 10
L of your 10 mM DMSO stock of the compound. -
Complexation: Slowly inject the 10
L DMSO stock directly into the vortex vortex of 990 L of the HP- -CD solution. Crucial: Do not add the buffer to the DMSO; always add the DMSO to the large volume of buffer to prevent localized supersaturation. -
Equilibration: Sonicate the mixture for 5 minutes at room temperature. The resulting 100
M solution should be optically clear and stable for hours, suitable for serial dilution in standard buffers.
Q4: If the final drug candidate retains this core and is insoluble, how can we optimize it structurally?
The Causality: If late-stage molecules containing this core exhibit poor bioavailability, medicinal chemistry strategies must be deployed to disrupt the crystal lattice energy or lower the logP[4].
-
Introduction of Basic Amines: Literature on related pyrazolo[1,5-a]pyridines demonstrates that appending a basic amine (e.g., piperazine or morpholine derivatives) allows for the formation of hydrochloride salts. This simple modification can improve aqueous solubility by up to 1000-fold while maintaining target potency (e.g., in PI3K inhibitors)[7].
-
Disrupting Planarity: The flat nature of the pyrazolo[1,5-a]pyrazine core promotes
stacking. Introducing -rich, bulky substituents (like a bridged bicyclic system, e.g., 3,8-diazabicyclo[3.2.1]octane) at the C4 position (replacing the chlorine) creates steric hindrance that disrupts lattice packing, significantly lowering the melting point and improving solubility[1],[2]. -
Modulating Halogen Bonding: While the iodine at C3 is usually a transient handle for cross-coupling, if a halogen is retained in the final drug, consider bioisosteric replacement. Replacing heavy halogens with smaller, more polar groups (or utilizing fluorine to modulate pKa without adding excessive lipophilic bulk) can favorably alter the hydration profile[8],[4].
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central (PMC) / NIH URL:[Link]
-
Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors Source: PubMed / NIH URL:[Link]
-
Improvement in aqueous solubility achieved via small molecular changes Source: PubMed / NIH URL:[Link]
-
Improving solubility via structural modification Source: ResearchGate URL:[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA) URL:[Link]
- CN113150012A - Pyrazolo [1,5-a] pyrazine derivative and preparation method and application thereof Source: Google Patents URL
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL:[Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Dehalogenation in Pyrazolo[1,5-a]pyrazine Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Introduction
The pyrazolo[1,5-a]pyrazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors and neuroactive agents. However, functionalizing this electron-deficient bicyclic system via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) frequently triggers a notorious and yield-destroying side reaction: protodehalogenation [1].
This technical support guide is engineered to provide mechanistic insights, troubleshooting workflows, and self-validating protocols to suppress this pathway and maximize your cross-coupling yields.
Part 1: Mechanistic Insights & FAQs (The "Why")
To solve dehalogenation, we must first understand the competing pathways at the palladium center.
Mechanistic divergence between desired cross-coupling and undesired protodehalogenation.
Q1: Why is the pyrazolo[1,5-a]pyrazine scaffold particularly susceptible to protodehalogenation? A: The root cause is the interplay between the scaffold's electronics and the catalytic cycle's kinetics. The pyrazolo[1,5-a]pyrazine core is highly electron-deficient. While this accelerates the initial oxidative addition of the palladium catalyst to the C-X bond, it significantly retards the subsequent transmetalation step[1]. When transmetalation becomes the rate-limiting step, the long-lived Pd(II)-aryl intermediate is vulnerable to interception by proton or hydride sources (e.g., trace water, protic solvents, or certain bases)[1]. This interception forms a palladium-hydride (Pd-H) species, which rapidly undergoes reductive elimination to yield the des-halogenated byproduct[2]. Furthermore, the multiple nitrogen heteroatoms in the pyrazine ring can coordinate to the palladium center, further stalling the catalytic cycle[1].
Q2: I am observing significant dehalogenation when using NaOtBu in my Buchwald-Hartwig amination. What is the chemical causality here? A: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or sodium methoxide (NaOMe) can inadvertently promote Pd-H formation. While NaOtBu lacks β-hydrogens itself, its strong basicity can deprotonate solvents, trace water, or even the amine substrate, facilitating hydride transfer to the stalled Pd(II)-aryl intermediate[1]. Switching to a milder, non-nucleophilic inorganic base (e.g., K3PO4 or Cs2CO3) eliminates this hydride-donating pathway[1].
Q3: How does ligand selection influence this side reaction? A: Ligand selection dictates the reaction kinetics. Unhindered or electron-poor phosphines (like PPh3) fail to push the slow transmetalation step. Upgrading to bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) forces the equilibrium forward[1]. These ligands accelerate both transmetalation and the final reductive elimination, effectively outcompeting the slower protodehalogenation side reactions[3],[4].
Part 2: Parameter Optimization Data
To systematically eliminate dehalogenation, reaction parameters must be tuned to favor transmetalation over protonation. The following table summarizes the causal effects of key reaction variables.
| Reaction Parameter | High Dehalogenation Risk | Low Dehalogenation Risk | Mechanistic Rationale |
| Solvent System | Ethanol, Methanol, Water | Dioxane, Toluene, THF | Protic solvents act as direct proton/hydride donors to the stalled Pd(II) intermediate[1]. |
| Base Selection | NaOMe, NaOEt, NaOtBu | K3PO4, Cs2CO3, K2CO3 | Strong/nucleophilic bases promote Pd-H formation; weaker inorganic bases activate the boron/amine without donating hydrides[1]. |
| Ligand Class | PPh3, dppf (unhindered) | XPhos, SPhos, NHC (IPr) | Bulky, electron-rich ligands accelerate transmetalation, minimizing the lifespan of the vulnerable Pd(II)-aryl species[3]. |
| Catalyst State | Pd(OAc)2 (uncomplexed) | Precatalysts (e.g., Pd G3) | Precatalysts ensure rapid, quantitative generation of the active monoligated Pd(0) species, preventing off-target aggregation. |
Part 3: Troubleshooting Workflow
If you detect >10% dehalogenation in your LC-MS traces, follow this logical decision matrix to isolate and resolve the root cause.
Step-by-step decision matrix for troubleshooting dehalogenation in cross-coupling reactions.
Part 4: Validated Experimental Protocols
Protocol: Dehalogenation-Suppressed Suzuki-Miyaura Coupling
Self-Validating System Design: This protocol incorporates a "Variable Isolation Checkpoint." By running a parallel control reaction without the boronic acid, you can definitively prove whether your solvent/base system is the source of the hydride, ensuring the protocol validates its own anhydrous integrity.
Materials:
-
Halopyrazolo[1,5-a]pyrazine (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.5 equiv)
-
XPhos Pd G3 Precatalyst (2-5 mol%)
-
Anhydrous K3PO4 (2.0 equiv, finely milled)
-
Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk tube or microwave vial under high vacuum. Backfill with dry Argon. Repeat this cycle three times.
-
Causality: Trace moisture is the primary source of protons leading to protodehalogenation. Rigorous exclusion of water is non-negotiable[1].
-
-
Reagent Loading: Add the halopyrazolo[1,5-a]pyrazine, boronic acid, XPhos Pd G3, and K3PO4 to the vial.
-
Causality: K3PO4 is a mild, non-nucleophilic base that activates the boronic acid without participating in hydride transfer pathways[1]. XPhos Pd G3 rapidly forms the active L-Pd(0) species.
-
-
Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane to achieve a 0.1 M concentration. Sparge the heterogeneous mixture with Argon gas for 10-15 minutes.
-
Causality: Dissolved oxygen can oxidize the electron-rich XPhos ligand, slowing the catalytic cycle and allowing the dehalogenation pathway to compete.
-
-
Self-Validation Checkpoint (Optional but Recommended): In a separate control vial, set up the exact same reaction without the boronic acid. Heat to 80°C for 1 hour. Analyze via LC-MS. If dehalogenation is observed in this control, your solvent or base contains trace water/proton sources and must be replaced.
-
Reaction Execution: Seal the primary reaction vial and heat to 80°C for 4-12 hours. Monitor conversion via LC-MS.
-
Causality: 80°C provides sufficient thermal energy to drive the slow transmetalation of electron-deficient heterocycles without accelerating thermal decomposition or off-target pathways.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate and purify via flash chromatography.
References
- Benchchem. "how to avoid dehalogenation side reactions in Suzuki coupling". Benchchem Tech Support.
- Benchchem. "2-Chloro-3-hydrazinylpyrazine|CAS 63286-28-2". Benchchem Tech Support.
- Navarro, O., et al. "Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes". PubMed.
- Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes". Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-3-hydrazinylpyrazine|CAS 63286-28-2|RUO [benchchem.com]
- 3. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
Optimizing reaction temperature for 4-chloro displacement in pyrazolo-pyrazines
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide – Optimization of 4-Chloro Displacement in Pyrazolo[1,5-a]pyrazines
Introduction: The Thermal Landscape of SNAr
You are likely working with the 4-chloropyrazolo[1,5-a]pyrazine scaffold, a privileged structure in kinase inhibitor discovery (e.g., JAK, BTK inhibitors). The displacement of the C4-chloride by nucleophiles (amines, alkoxides) via Nucleophilic Aromatic Substitution (SNAr) is the critical gateway step.
While this reaction seems straightforward, the pyrazolo[1,5-a]pyrazine core presents a unique "Goldilocks" challenge:
-
Too Cold: The electron-rich pyrazole ring donates density into the pyrazine, raising the activation energy barrier (
) compared to simple pyrimidines, leading to stalled conversion. -
Too Hot: The scaffold is prone to hydrolysis (to the lactam/one) or polymerization at elevated temperatures, particularly in the presence of adventitious water.
This guide provides a logic-driven approach to temperature optimization, treating your reaction conditions as a tunable system rather than a recipe.
Module 1: The Optimization Logic (Decision Matrix)
Do not blindly heat the reaction. Use this logic flow to determine the optimal thermal window.
Figure 1: Temperature optimization decision tree for SNAr reactions on pyrazolo-pyrazines.
Module 2: Troubleshooting Center
User Scenario: "My reaction is stuck at 40% conversion, and I see a new peak +1 mass unit (hydrolysis) or +16 (N-oxide)."
Ticket #001: The "Hydrolysis Trap"
-
Symptom: Formation of the 4-hydroxy derivative (lactam) instead of the desired amine product.
-
Root Cause: Water is a competing nucleophile. At high temperatures (
), the rate of hydrolysis ( ) often accelerates faster than the rate of amination ( ), especially if the amine is sterically hindered. -
Scientific Fix:
-
Solvent Switch: Move from DMF/DMSO (hygroscopic) to n-Butanol or Isopropanol . Alcohols can assist proton transfer in the transition state (see Mechanism below) without introducing water [1].
-
Base Management: Switch from hygroscopic bases (KOH, NaOH) to non-nucleophilic organic bases like DIPEA (Hunig’s base) or 2,6-Lutidine .
-
Temperature: Lower temperature to
and extend time, or use Microwave irradiation (high temp / short time) to favor the kinetic product over the thermodynamic hydrolysis product.
-
Ticket #002: The "Stalled Intermediate"
-
Symptom: Starting material remains, but no side products are forming.
-
Root Cause: The activation energy (
) is too high due to electron donation from the pyrazole ring deactivating the C-Cl bond. -
Scientific Fix:
-
Acid Catalysis: Add 0.5 - 1.0 eq of TFA or HCl (in dioxane). Protonating the pyrazine nitrogen (N4) makes the ring significantly more electrophilic, lowering the LUMO energy [2].
-
Microwave Spike: Heat to
for 10 minutes. The rapid dielectric heating can overcome the barrier that conventional heating cannot breach without degradation.
-
Module 3: Mechanistic Insight (Why Temperature Matters)
Understanding the transition state allows you to predict the temperature effect. The reaction proceeds via a Meisenheimer-like complex .[1]
Figure 2: SNAr pathway. Heat is required to reach the high-energy Meisenheimer intermediate.
The pyrazolo[1,5-a]pyrazine core is electron-rich compared to a pure pyrazine. This means the ground state is stabilized, and the transition state (TS) is higher in energy.
-
Implication: You typically need higher temperatures (
) for this scaffold compared to a 4-chloropyrimidine ( ).
Module 4: Standardized Protocols
Protocol A: Thermal Conventional (Batch)
Best for: Large scale (>1g), non-volatile amines.
-
Stoichiometry: 1.0 eq 4-Cl-substrate, 1.2 - 1.5 eq Amine, 2.0 - 3.0 eq DIPEA.
-
Solvent: n-Butanol (preferred) or DMF (if solubility is an issue). Concentration: 0.2 M - 0.5 M.
-
Conditions: Heat to 85°C in a sealed vial/flask.
-
Monitoring: Check LCMS at 2 hours. If conversion < 50%, increase to 100°C.
-
Workup: Evaporate n-Butanol (azeotropes water). Partition between EtOAc and Sat.[2] NaHCO3.
Protocol B: Microwave Assisted (High Throughput)
Best for: Library synthesis, unreactive amines, avoiding hydrolysis.
-
Stoichiometry: 1.0 eq Substrate, 2.0 eq Amine, 3.0 eq DIPEA.
-
Solvent: NMP (N-methylpyrrolidone) or EtOH .
-
Conditions:
-
Temperature:
- . -
Time: 10 - 20 minutes.
-
Power: Dynamic mode (maintain temp).
-
-
Note: Microwave heating is "internal," minimizing the thermal gradient and often reducing the window for hydrolysis [3].
Module 5: Comparison of Conditions
| Variable | Conventional Heating | Microwave Irradiation | Recommendation |
| Temperature | 60°C – 100°C | 100°C – 160°C | Use MW for steric bulk. |
| Time | 2 – 24 Hours | 5 – 30 Minutes | Use MW for library speed. |
| Solvent | n-BuOH, DMF, DMSO | EtOH, NMP, DCE | n-BuOH is the "Gold Standard" for thermal. |
| Major Risk | Hydrolysis (long duration) | Pressure build-up | Use dry solvents. |
References
-
Solvent Effects in SNAr: Mancuso, R., et al. "Solvent effects in the nucleophilic aromatic substitution of 4-chloroquinolines and related heterocycles." Journal of Organic Chemistry, 2021. (Generalized principle for fused N-heterocycles).
-
Acid Catalysis Mechanism: Roh, H., et al. "Acid-catalyzed nucleophilic substitution of 4-chloropyrazolo[1,5-a]pyrazine derivatives." Tetrahedron Letters, 2018.
-
Microwave vs. Thermal in Pyrazolo-fused systems: Kappe, C. O. "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 2004.
-
General Synthesis of Pyrazolo[1,5-a]pyrazines: Mishra, R., et al. "Synthesis and biological evaluation of pyrazolo[1,5-a]pyrazine derivatives." European Journal of Medicinal Chemistry, 2019.
Sources
Technical Support Center: Chemoselective Cross-Coupling of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
Welcome to the Technical Support Center for the functionalization of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine . This bicyclic, electron-deficient scaffold is a highly valuable intermediate in the development of kinase inhibitors and targeted therapeutics.
The presence of two distinct halogens—an iodide at C3 and a chloride at C4—presents a specific mechanistic challenge: achieving sequential, site-selective functionalization without triggering premature over-coupling. This guide provides the causality behind catalyst selection, troubleshooting matrices, and self-validating protocols to ensure experimental success.
Part 1: Frequently Asked Questions (Mechanistic Insights)
Q1: How do I ensure chemoselective oxidative addition at the C3-iodo position without activating the C4-chloro group?
A1: Chemoselectivity is dictated by the bond dissociation energies and the electron density of your palladium catalyst. The C–I bond is significantly weaker and more reactive toward oxidative addition than the C–Cl bond[1]. To restrict coupling to the C3 position, you must use a catalyst that easily inserts into the C–I bond but lacks the electron richness required to break the C–Cl bond.
Recommendation: Utilize standard triphenylphosphine-based catalysts (e.g.,
Q2: After successful C3 functionalization, what is the optimal catalyst system for cross-coupling at the C4-chloro position? A2: Once the C3 position is functionalized, the C4-chloro group can be targeted. Because chloropyrazines are inherently less reactive than their iodo counterparts[1], a highly active catalyst system is mandatory. Recommendation: Switch to third-generation Buchwald-Hartwig precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3). The bulky, electron-rich ligands facilitate the difficult oxidative addition into the C–Cl bond, while the G3 precatalyst ensures the rapid generation of the active monoligated Pd(0) species.
Q3: I am observing protodehalogenation (loss of iodine) instead of the desired Suzuki-Miyaura product at C3. What is causing this? A3: Protodehalogenation competes when the transmetalation step is slower than the protolytic cleavage of the Pd-aryl intermediate. This is often exacerbated by the use of unstable boronic acids that undergo protodeboronation. To mitigate this, switch to a more stable coupling partner, such as a pinacol boronate ester (Bpin) or a potassium trifluoroborate salt, and ensure your solvent system is rigorously degassed.
Part 2: Troubleshooting & Catalyst Selection Matrix
The following table summarizes the quantitative parameters and logical choices for differentiating the two halogenated sites on the pyrazolo[1,5-a]pyrazine core.
| Target Site | Substrate Reactivity | Recommended Catalyst System | Base & Solvent | Temp (°C) | Common Failure Mode | Corrective Action |
| C3-Iodo | High (Low BDE) | 5 mol% | 60–80 | Over-coupling at C4 | Switch to a weaker base (e.g., | |
| C3-Iodo | High (Low BDE) | 5 mol% | 70 | Protodehalogenation | Use Bpin esters; rigorously degas solvents with Argon. | |
| C4-Chloro | Moderate (Activated) | 2-5 mol% XPhos Pd G3 | 90–110 | No conversion (Catalyst death) | Ensure absolute anhydrous conditions; increase ligand-to-Pd ratio slightly. |
Part 3: Self-Validating Experimental Protocols
Every robust methodology must validate its own success at intermediate stages. The following sequential protocols are designed with built-in analytical checkpoints.
Protocol A: Chemoselective C3 Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid exclusively at the C3-iodo position.
-
Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv) and the aryl boronic acid (1.05 equiv). Note: The strict 1.05 stoichiometric limit prevents the excess boronic acid from forcing a secondary reaction at C4.
-
Catalyst Loading: Add
(0.05 equiv)[3]. -
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous
(3:1 ratio, 0.1 M overall concentration). -
Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 70 °C for 4–6 hours.
-
Self-Validation Checkpoint (Crucial): Sample the crude mixture for LCMS.
-
Success: The product mass peak must exhibit a characteristic 3:1 isotopic ratio (M : M+2) . This confirms the C4-chlorine atom is strictly intact.
-
Failure: If a singlet mass peak corresponding to the loss of both halogens is observed, the reaction has over-coupled.
-
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous
, and purify via silica gel chromatography.
Protocol B: Subsequent C4 Buchwald-Hartwig Amination
Objective: Introduce an amine at the remaining C4-chloro position of the intermediate generated in Protocol A.
-
Preparation: In a nitrogen-filled glovebox, combine the C3-arylated intermediate (1.0 equiv), the desired amine (1.2 equiv), and anhydrous
(2.0 equiv). -
Catalyst Loading: Add XPhos Pd G3 (0.05 equiv) and XPhos ligand (0.05 equiv). The G3 precatalyst prevents the formation of inactive Pd(I) off-cycle products.
-
Solvent: Add anhydrous, degassed 1,4-Dioxane (0.1 M). Seal the vial.
-
Reaction: Heat the sealed vial at 100 °C for 12 hours.
-
Self-Validation Checkpoint: Monitor by TLC/LCMS. The disappearance of the 3:1 isotopic pattern and the emergence of a singlet mass peak confirms the successful displacement of the C4-chloride.
Part 4: Catalyst Selection Workflow
Fig 1. Catalyst selection workflow for sequential coupling of the pyrazolo[1,5-a]pyrazine core.
Part 5: References
-
Title: Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles Source: MDPI URL: [Link]
-
Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications (Organic Process Research & Development) URL: [Link]
Sources
Minimizing homocoupling byproducts in 3-iodo-pyrazolo[1,5-a]pyrazine reactions
Welcome to the technical support center for researchers utilizing 3-iodo-pyrazolo[1,5-a]pyrazine in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the persistent challenge of minimizing homocoupling byproducts. Our approach is grounded in mechanistic principles to empower you to not only solve current issues but also to proactively design more robust reaction protocols.
Frequently Asked Questions (FAQs)
Part 1: Understanding the Enemy - The Fundamentals of Homocoupling
Q1: What is homocoupling, and why is it a significant problem in my reactions with 3-iodo-pyrazolo[1,5-a]pyrazine?
A1: Homocoupling is an undesired side reaction in which two identical molecules couple together. In the context of your work, you may encounter two primary types:
-
Aryl-Aryl Homocoupling: Two molecules of 3-iodo-pyrazolo[1,5-a]pyrazine couple to form a bi-pyrazolo[1,5-a]pyrazine dimer.
-
Partner Homocoupling: Two molecules of your coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) couple together.
This side reaction is problematic because it consumes your starting materials, reduces the yield of your desired cross-coupled product, and introduces impurities that can be difficult to separate, complicating downstream processing and analysis. The pyrazolo[1,5-a]pyrazine core, being an electron-deficient heteroaromatic system, can influence the kinetics of the catalytic cycle, sometimes making it more susceptible to certain side reactions if conditions are not carefully optimized.
Q2: What are the primary mechanistic pathways that lead to homocoupling?
A2: Homocoupling can arise from several mechanistic deviations from the desired catalytic cycle.[1][2][3] The most common culprits depend on the specific type of cross-coupling reaction being performed.
-
For Boronic Acid Homocoupling (Suzuki-Miyaura): The most frequent cause is the presence of oxygen.[4] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[4][5] This process can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid can act as a reductant, leading to its homocoupling.[4][5]
-
For Alkyne Homocoupling (Sonogashira): This side reaction, often called Glaser coupling, is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[1] It involves the oxidative dimerization of two terminal alkynes to form a 1,3-diyne.
-
For Aryl Iodide Homocoupling: This can occur through a Pd(I) dimer intermediate or via reductive elimination from a diarylpalladium(II) species (Ar-Pd(II)-Ar), which can form if transmetalation is slow or if a second oxidative addition occurs.
Below is a diagram illustrating the main catalytic cycle and the points where homocoupling pathways can diverge.
Caption: Fig 1. Divergence of Homocoupling from the Catalytic Cycle.
Part 2: General Strategies for Minimizing Homocoupling
Q3: What are the most critical experimental parameters I should control, regardless of the specific coupling reaction?
A3: Several factors are universally critical for suppressing homocoupling.
-
Atmosphere Control (Degassing): Oxygen is a primary culprit, especially for boronic acid and alkyne homocoupling.[1][4] Ensure your solvents and reaction mixtures are rigorously degassed. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) is a good practice. Always maintain a positive pressure of inert gas throughout the reaction setup and duration.[6]
-
Catalyst Choice and Handling: Whenever possible, start with a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂).[4] Pd(II) sources require in-situ reduction to the active Pd(0) state, a step which can consume your coupling partner and promote homocoupling.[4] If using air-stable Pd(II) precatalysts (like Buchwald-Hartwig G3 or G4 precatalysts), ensure they are from a reliable source and handled correctly.
-
Stoichiometry: While a slight excess of the coupling partner (e.g., 1.1-1.5 equivalents of boronic acid) is common to drive the reaction to completion, a large excess should be avoided as it can increase the statistical likelihood of homocoupling.[6]
-
Temperature Control: Excessive heat can accelerate catalyst decomposition and side reactions.[4] While heating is often necessary, aim for the lowest temperature that provides a reasonable reaction rate. Monitor your reaction progress (e.g., by TLC or LC-MS) and avoid unnecessarily long reaction times at high temperatures.
Q4: How does the choice of ligand impact homocoupling?
A4: The ligand plays a crucial role in modulating the catalyst's activity and stability.[5]
-
Steric Bulk: Bulky ligands (e.g., tri-tert-butylphosphine, XPhos, SPhos) can promote the final reductive elimination step, which forms the desired product.[5] A faster reductive elimination means the palladium intermediate spends less time in states that could lead to side reactions.
-
Electron-Donating Ability: Electron-rich ligands (common in modern biaryl phosphine ligands) generally accelerate the rate-limiting oxidative addition step.[7] This can be beneficial, but the key is to create a balanced catalytic system where no single step is excessively slow.
-
Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center unsaturated and prone to decomposition (forming palladium black) or undesired side reactions.[4] The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[4]
Part 3: Troubleshooting Specific Reactions
Q5: I'm seeing significant amounts of biaryl byproduct from my boronic acid in a Suzuki-Miyaura coupling. What should I do?
A5: This is a classic Suzuki problem. Here is a troubleshooting workflow to diagnose and solve the issue.
Caption: Fig 2. Workflow for Troubleshooting Boronic Acid Homocoupling.
Key Recommendations for Suzuki Coupling:
| Parameter | Recommended Starting Point | Rationale & Considerations |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or XPhos-Pd-G3 (1-3 mol%) | Pd(0) sources bypass the problematic in-situ reduction step.[4] Buchwald precatalysts are highly active and can be effective.[8][9] |
| Ligand | SPhos, XPhos, or RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich biaryl phosphine ligands often improve reaction rates and selectivity for electron-deficient heterocycles.[6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | These are effective bases for challenging couplings.[6] Ensure the base is finely powdered and dry. For substrates with base-sensitive functional groups, K₂CO₃ can be a milder alternative. |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | The presence of some water is often beneficial for the transmetalation step.[10] Ensure all solvents are thoroughly degassed. |
Q6: My Sonogashira reaction is producing a lot of diyne (alkyne homocoupling). How can I prevent this?
A6: Diyne formation is the classic side reaction in Sonogashira couplings and is almost always due to the copper co-catalyst and oxygen.
-
Go Copper-Free: The most effective solution is to use a copper-free Sonogashira protocol. These methods rely on highly active palladium/phosphine catalyst systems that can facilitate the coupling without a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[1]
-
If Using Copper:
-
Rigorous Degassing: This is non-negotiable. Oxygen is the terminal oxidant for the copper-mediated alkyne dimerization.
-
Minimize Copper Loading: Use the lowest effective amount of the copper(I) salt (e.g., CuI), typically 1-5 mol%.
-
Slow Addition: Adding the terminal alkyne slowly via syringe pump to the reaction mixture can help keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
-
Amine Base: The amine base (e.g., Et₃N, DIPEA) is crucial. It acts as both a base and a solvent in many cases, and it helps to keep the copper species soluble and active.[1]
-
Q7: I am attempting a Stille coupling and observing homocoupling of my 3-iodo-pyrazolo[1,5-a]pyrazine. What adjustments should I make?
A7: Homocoupling of the electrophile in Stille reactions often points to a mismatch in the rates of the catalytic cycle steps.
-
Ligand Choice: The oxidative addition of 3-iodo-pyrazolo[1,5-a]pyrazine to Pd(0) is likely fast. The bottleneck may be the transmetalation step with the organostannane. Use of more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos) can accelerate both oxidative addition and the subsequent steps, helping to keep the cycle moving efficiently.[7]
-
Additives: In some cases, the addition of lithium chloride (LiCl) can be beneficial. Chloride ions can coordinate to the palladium center and facilitate the transmetalation step, although the exact mechanism is complex and substrate-dependent.
-
Solvent: Aprotic polar solvents like DMF or NMP can sometimes accelerate Stille couplings compared to less polar solvents like toluene or dioxane, but this must be determined empirically.[7] Ensure the solvent is anhydrous and degassed.
Part 4: Protocols and Methodologies
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and should be optimized for your specific boronic acid partner.
Materials:
-
3-iodo-pyrazolo[1,5-a]pyrazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₃PO₄ (finely ground, 2.5 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Oven-dried glassware, stir bar, reflux condenser, and inert gas manifold (Argon or N₂)
Procedure:
-
Degassing: Degas the 1,4-dioxane and water separately by sparging with argon for 30 minutes or by using three freeze-pump-thaw cycles.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-iodo-pyrazolo[1,5-a]pyrazine, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir under the argon atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Benchchem. Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
- Cross-Coupling Reactions Guide.
-
Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [Link]
-
Stradiotto, M., et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Espinet, P., et al. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Zhang, Y., et al. Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. LabXing. [Link]
-
Zhang, Y., et al. Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. PubMed. [Link]
-
Scott, J. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Sharma, S., et al. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Denmark, S. E., et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [Link]
-
Li, C., et al. Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Publications. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Benchchem. Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
-
SciSpace. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
-
Schmitt, M., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]
Sources
- 1. jmcct.com [jmcct.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Troubleshooting low conversion rates in pyrazolo[1,5-a]pyrazine functionalization
Topic: Troubleshooting Low Conversion Rates in Pyrazolo[1,5-a]pyrazine Scaffolds Department: Process Chemistry & Catalysis Optimization Operator: Senior Application Scientist
Introduction: The Reactivity Landscape
Welcome to the Pyrazolo[1,5-a]pyrazine functionalization support module. This scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, Pim-1 inhibitors) due to its bioisosteric relationship with purines. However, its amphoteric electronic nature—combining an electron-rich pyrazole with an electron-deficient pyrazine—creates distinct "dead zones" for reactivity if conditions are not precisely tuned.
This guide addresses the three most common failure modes:
-
Catalyst Poisoning during C-H activation (C-7).
-
Regioselectivity & Stalling during Electrophilic Aromatic Substitution (C-3).
-
Incomplete Conversion in Nucleophilic Aromatic Substitution (
).
Module 1: Troubleshooting C-H Activation (Direct Arylation)
Context: You are attempting to install an aryl group at C-7 using Palladium catalysis but observing <20% conversion or immediate catalyst precipitation (Pd black).
The Mechanistic Bottleneck
The pyrazine nitrogen (N-4) is a potent
Diagnostic & Solution Matrix
| Observation | Root Cause | Technical Solution |
| Reaction stalls <10% conv. | N-Coordination: Substrate is poisoning the catalyst. | Add PivOH (30 mol%): Pivalic acid acts as a proton shuttle, facilitating the CMD pathway and preventing tight N-Pd binding [1]. |
| Pd Black forms immediately | Instability: Ligand dissociation at high T. | Switch Ligand: Use bulky, electron-rich phosphines like PCy3·HBF4 or XPhos . These sterically crowd the metal, discouraging N-coordination [2]. |
| Regio-scrambling (C-3 vs C-7) | Electronic Competition: C-3 is naturally nucleophilic. | Block C-3: Ensure C-3 is substituted (e.g., halogenated) or use Ag2CO3 as an oxidant/additive to enhance C-7 selectivity via Ag-Pd transmetallation [3]. |
Recommended Protocol: C-7 Direct Arylation
-
Catalyst: Pd(OAc)2 (5-10 mol%)
-
Ligand: PCy3·HBF4 (10-20 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Additive: PivOH (30 mol%) — Crucial for CMD mechanism
-
Solvent: p-Xylene or DMA (0.2 M)
-
Temp: 140 °C (Sealed tube)
Module 2: Electrophilic Aromatic Substitution (EAS) at C-3
Context: You are trying to halogenate (I/Br) the C-3 position for subsequent cross-coupling, but the reaction is sluggish.
The Reactivity Logic
The C-3 position (pyrazole ring) is the most electron-rich site. However, if the pyrazine ring bears strong electron-withdrawing groups (EWGs), the entire system becomes deactivated.
Troubleshooting Workflow
Figure 1: Decision tree for optimizing C-3 electrophilic halogenation based on substrate electronics.
Key Insight: For difficult substrates, avoid elemental halogens (
Module 3: Nucleophilic Aromatic Substitution ( )
Context: Attempting to displace a halide at C-4 or C-6/7 with an amine or alkoxide.
Reactivity Hierarchy
The pyrazine ring is electron-deficient, making it suitable for
-
C-4/C-6 (Adjacent to N): Highly reactive due to inductive stabilization of the Meisenheimer complex.
-
C-7: Moderately reactive; often requires higher temperatures or stronger bases.
Optimization Table
| Variable | Recommendation | Rationale |
| Solvent | DMSO or NMP | Polar aprotic solvents stabilize the charged transition state (Meisenheimer complex). Avoid protic solvents which solvate the nucleophile. |
| Base | DIPEA (amines) / NaH (alcohols) | For amine nucleophiles, use a non-nucleophilic organic base. For alcohols, deprotonate first with NaH to create a "naked" alkoxide. |
| Leaving Group | F > Cl >> Br | Counter-intuitively, Fluoride is the best LG for |
Visualizing the Functionalization Map
Figure 2: Functionalization map highlighting the competing electronic zones. Note the inhibitory effect of N-4 on C-7 activation.
Frequently Asked Questions (FAQs)
Q: Why is my Suzuki coupling at C-3 failing despite good conversion of the halide? A: Protodehalogenation is common here. The pyrazole C-3 position is prone to reduction.
-
Fix: Ensure your solvent is strictly anhydrous. Switch from boronic acids to MIDA boronates or Potassium Trifluoroborates for slow release of the active species, preventing the Pd catalyst from running out of substrate and reducing the halide instead [6].
Q: Can I functionalize C-2? A: C-2 is significantly less reactive than C-3 towards electrophiles. Direct C-H activation at C-2 usually requires a directing group at C-3 or blocking C-3 entirely.
Q: My product is water-soluble and hard to isolate. How do I work it up? A: Pyrazolo[1,5-a]pyrazines are polar. Avoid aqueous workups if possible.
-
Fix: Filter the reaction mixture through a Celite/Silica pad to remove inorganic salts and catalyst, then evaporate and purify via Reverse Phase (C18) Flash Chromatography.
References
-
Direct C7-H Arylation of Pyrazolo[1,5-a]azines: Synthesis of bi(hetero)aryls via palladium-catalyzed direct C-H arylation using Pd(OAc)2/PCy3·HBF4 and PivOH.
-
Source:
-
-
Ligand Effects in Heterocycle Arylation: Discussion on bulky phosphines preventing N-coordin
-
Source:
-
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidines (Analogous Scaffold): Detailed study on C-3 vs C-7 selectivity and the role of oxidants.
-
Source:
-
-
Halogenation Strategies: Use of acidic additives to promote NIS halogenation in deactiv
-
Source:
-
-
SNAr Reactivity on Pyrazines: Comparative analysis of leaving group ability (F vs Cl) in electron-deficient diazines.
-
Source:
-
-
Boronate Stability in Suzuki Coupling: Troubleshooting protodeboron
-
Source:
-
Sources
Validation & Comparative
1H NMR interpretation of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and selective receptor antagonists . Precise regioselective functionalization of this bicyclic system—such as C4-chlorination and C3-iodination—is critical for establishing rigid structure-activity relationships (SAR).
For drug development professionals and synthetic chemists, high-resolution ^1^H NMR spectroscopy serves as the gold standard for verifying these substitutions. This guide provides an in-depth comparative analysis of the ^1^H NMR profile of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine , contrasting it against its synthetic precursors to establish a self-validating system for structural elucidation.
Part 1: Structural Anatomy & Causality of Chemical Shifts
To interpret the NMR spectrum accurately, one must first map the IUPAC numbering of the fused system :
-
Pyrazole Ring: N1, C2, C3, C3a (bridgehead carbon).
-
Pyrazine Ring: C4, N5, C6, C7, N7a (bridgehead nitrogen).
In the fully substituted target compound, This compound , the only remaining protons are located at the C2-methyl group, C6, and C7. The causality behind their specific chemical shifts is driven by the electronic environment:
-
C2-Methyl Group (~2.55 ppm, Singlet, 3H): This aliphatic signal is slightly deshielded compared to standard methyl groups due to its attachment to the electron-deficient pyrazole ring. Furthermore, the adjacent bulky C3-iodine atom exerts a "heavy-atom effect" and steric compression, pushing the signal further downfield than in un-iodinated analogs.
-
C6-Proton (~8.42 ppm, Doublet, 1H): Located on the pyrazine ring, this proton is highly deshielded by the adjacent N5 nitrogen and the aromatic ring current. It couples exclusively with the C7-proton, yielding a characteristic
Hz coupling constant . -
C7-Proton (~9.22 ppm, Doublet, 1H): This is the most deshielded proton in the system. Its extreme downfield shift is caused by its immediate proximity to the bridgehead nitrogen (N7a). The electronegativity of N7a, combined with the anisotropic deshielding cone of the fused bicyclic system, predictably separates the C7 signal from the C6 signal by approximately 0.8–1.0 ppm.
Part 2: Comparative ^1^H NMR Analysis
The synthesis of the target compound typically proceeds from the base scaffold (2-methylpyrazolo[1,5-a]pyrazine) via sequential C4-chlorination and C3-iodination. By comparing the target against these alternatives, researchers can track the disappearance of specific aromatic singlets—a highly reliable, self-validating logic for confirming regioselectivity.
-
The Base Scaffold: Features four distinct aromatic/heteroaromatic signals. C3 and C4 protons appear as sharp singlets, while C6 and C7 appear as coupled doublets.
-
C4-Chlorination: The strong electron-withdrawing chlorine atom replaces the C4-proton (eliminating the ~8.10 ppm singlet) and inductively deshields the remaining pyrazine protons (C6 and C7), shifting them downfield.
-
C3-Iodination (Target): The final iodination eliminates the C3-proton singlet (~6.95 ppm). The resulting spectrum is exceptionally clean, containing only the C2-methyl singlet and the two pyrazine doublets.
Table: Comparative ^1^H NMR Tracking (DMSO-d6, 400 MHz)
| Compound | C2-CH₃ (ppm) | C3-H (ppm) | C4-H (ppm) | C6-H (ppm) | C7-H (ppm) |
| 2-Methylpyrazolo[1,5-a]pyrazine | 2.45 (s, 3H) | 6.85 (s, 1H) | 8.10 (s, 1H) | 8.25 (d, J=4.6 Hz, 1H) | 9.05 (d, J=4.6 Hz, 1H) |
| 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine | 2.48 (s, 3H) | 6.95 (s, 1H) | - | 8.35 (d, J=4.6 Hz, 1H) | 9.15 (d, J=4.6 Hz, 1H) |
| This compound | 2.55 (s, 3H) | - | - | 8.42 (d, J=4.6 Hz, 1H) | 9.22 (d, J=4.6 Hz, 1H) |
(Note: Chemical shifts are representative values illustrating the relative deshielding effects of sequential halogenation on the core scaffold).
Part 3: Experimental Protocol for High-Resolution ^1^H NMR
To ensure accurate integration and the resolution of fine
Step 1: Sample Preparation Weigh 5.0–10.0 mg of the purified compound and dissolve it completely in 0.6 mL of DMSO-d6. Causality: Polyhalogenated pyrazolo[1,5-a]pyrazines frequently exhibit poor solubility in non-polar solvents like CDCl3. DMSO-d6 ensures complete dissolution, preventing line broadening from suspended micro-particles. Furthermore, its strong hydrogen-bond accepting nature shifts the residual water peak away from the critical aromatic region.
Step 2: Instrument Calibration Transfer the solution to a high-quality 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ^1^H frequency. Lock the magnetic field to the deuterium resonance of DMSO-d6. Shim the magnet (Z1-Z4) until the residual solvent pentet at 2.50 ppm achieves a half-height width of <1.0 Hz.
Step 3: Acquisition Parameters Select a standard 1D proton pulse sequence (e.g., zg30). Set the spectral width to 20 ppm to ensure the highly deshielded C7-proton is captured without folding. Set the relaxation delay (D1) to 2.0 seconds . Causality: Halogenated aromatic carbons and their adjacent protons often exhibit extended T1 relaxation times. A 2.0 s delay ensures complete magnetization recovery, which is mathematically essential to verify the exact 3:1:1 integration ratio of the methyl and pyrazine protons. Acquire 16 to 64 scans depending on sample concentration.
Step 4: Spectral Processing
Apply a line broadening (LB) factor of 0.3 Hz prior to Fourier transformation. This enhances the signal-to-noise ratio without obscuring the ~4.6 Hz
Part 4: Structural Elucidation Logic Workflow
The following diagram maps the logical decision tree used to confirm the structure of the target compound based on the acquired NMR data.
Workflow for 1H NMR structural elucidation of substituted pyrazolo[1,5-a]pyrazines.
References
-
Tsyzoryk, N., et al. "3-Formylpyrazolo[1,5-a]pyrazine-4-carboxylates as new bielectrophilic reagents in the cascade synthesis of polyazaacenaphthylene and polyazaacetanthrylene derivatives." Current Chemistry Letters (2025). URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 21873758, Pyrazolo[1,5-a]pyrazine." PubChem. URL:[Link]
Unveiling the Molecular Fingerprint: A Comparative LC-MS/MS Guide to Halogenated Pyrazolo-Pyrazines
In modern drug development, the pyrazolo[1,5-a]pyrazine core has emerged as a privileged bicyclic scaffold, frequently utilized in the design of highly selective allosteric kinase inhibitors, such as SHP2 inhibitors[1]. To optimize lipophilicity, metabolic stability, and target binding affinity, medicinal chemists strategically incorporate halogens (fluorine, chlorine, bromine) onto this heterocycle[1].
However, tracking these halogenated candidates and their metabolites in vivo requires highly robust mass spectrometry (LC-MS/MS) workflows. As a Senior Application Scientist, I frequently evaluate the analytical nuances required to elucidate these structures. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers in fragmenting halogenated pyrazolo-pyrazines, detailing the causality behind their fragmentation pathways and providing a self-validating experimental protocol.
The Causality of Fragmentation: Decoding the Halogenated Core
When subjected to collisional activation, halogenated heterocyclic compounds exhibit highly diagnostic fragmentation cascades. Understanding the causality behind these pathways is essential for accurate structural elucidation.
Primary Fragmentation: The Halogen Loss
The initial fragmentation event is strictly dictated by the carbon-halogen bond dissociation energy.
-
Fluorinated derivatives typically undergo a neutral loss of HF (hydrogen fluoride) due to the high electronegativity of fluorine.
-
Chlorinated and brominated pyrazolo-pyrazines display a competition between the neutral loss of HX (HCl or HBr) and homolytic cleavage resulting in a radical loss (Cl• or Br•)[2].
Before fragmentation even occurs, the MS1 spectra provide an immediate diagnostic filter: monochlorinated species present a distinct 3:1 isotopic cluster (³⁵Cl/³⁷Cl), while monobrominated species present a 1:1 ratio (⁷⁹Br/⁸¹Br)[2].
Secondary Fragmentation: Bicyclic Ring Cleavage
Following dehalogenation, the bicyclic core ruptures. The pyrazine ring, being more susceptible to electron-impact and collisional activation, typically cleaves first via a retro-Diels-Alder-like mechanism, expelling HCN or substituted nitriles[3]. The more stable pyrazole ring requires higher collision energies to break, eventually extruding N₂.
CID/HCD fragmentation pathways of halogenated pyrazolo-pyrazines.
Platform Comparison: Q-TOF vs. Orbitrap
Choosing the right high-resolution mass spectrometry (HRMS) platform dictates the quality of your structural data. We benchmark Q-TOF systems (e.g., Agilent 6546) against Orbitrap mass analyzers (e.g., Thermo Q Exactive Plus)[4].
-
Orbitrap (HCD): Orbitrap platforms utilize a Higher-energy Collisional Dissociation (HCD) cell. They offer unparalleled resolving power (up to 280,000 FWHM), which is indispensable for distinguishing isobaric fragment ions (e.g., differentiating a loss of CO vs. N₂)[4]. However, HCD can impart higher internal energy to the precursor, sometimes leading to over-fragmentation where transient intermediate ions (like the radical cation [M+H - Cl•]+•) are bypassed[5].
-
Q-TOF (CID): Q-TOF instruments employ true Collision-Induced Dissociation (CID). Q-TOFs are uniquely capable of generating "colder" ions, allowing for the stabilization and detection of labile intermediate fragments[5]. Furthermore, Q-TOFs maintain superior isotopic fidelity at high acquisition speeds, which is vital for preserving the delicate 3:1 or 1:1 halogen isotopic ratios during fast UHPLC gradients[4].
Quantitative Performance Summary
| Parameter | Q-TOF (e.g., Agilent 6546) | Orbitrap (e.g., Q Exactive Plus) | Analytical Impact on Halogenated Heterocycles |
| Fragmentation Mode | True CID | HCD | CID yields "colder" intermediate fragments; HCD drives deeper ring cleavage. |
| Max Mass Resolution | ~60,000 FWHM | Up to 280,000 FWHM | Orbitrap easily resolves isobaric interferences in complex biological matrices. |
| Isotopic Fidelity | Excellent (<2% error) | Good (Subject to space charge) | Q-TOF is superior for confirming Cl/Br isotopic ratios without detector saturation. |
| Scan Speed | Up to 50 Hz | Up to 12 Hz (at standard res) | Q-TOF provides better peak definition for fast UHPLC gradients. |
| Ideal Use Case | Capturing radical halogen losses | Deep structural mapping of the core | Use Q-TOF for intermediate ID; Orbitrap for final structural confirmation. |
Self-Validating Experimental Protocol
To ensure data integrity, every LC-MS/MS workflow must be a self-validating system. The following protocol is designed to eliminate false positives when analyzing halogenated pyrazolo-pyrazines.
Step 1: System Suitability & Isotopic Calibration
-
Action: Inject a known brominated reference standard (1 µg/mL) prior to the analytical run.
-
Self-Validation Check: Assess the MS1 spectrum. The ⁷⁹Br/⁸¹Br isotopic peaks must display a strict 1:1 ratio. If the ratio is skewed (e.g., 1:0.8), the detector is suffering from space-charge saturation (Orbitrap) or dead-time losses (Q-TOF). Dilute the sample or lower the AGC target/injection volume before proceeding.
Step 2: UHPLC Separation
-
Action: Utilize a sub-2 µm C18 column with a shallow gradient (e.g., 5% to 40% Acetonitrile with 0.1% Formic Acid over 10 minutes).
-
Self-Validation Check: Monitor the chromatographic peak width. A peak width at half-maximum (FWHM) of <3 seconds confirms optimal column efficiency, ensuring that isobaric matrix interferences do not co-elute and convolute the MS/MS spectra.
Step 3: MS/MS Acquisition (Energy Stepping)
-
Action: Set the mass spectrometer to Data-Dependent Acquisition (DDA) with stepped collision energies (e.g., 10, 20, and 40 eV).
-
Self-Validation Check: Evaluate the MS2 spectra across the energy steps. At 10 eV, the precursor ion should remain the base peak (confirming survival). At 20 eV, the primary halogen loss ([M+H - HX]+) should dominate. At 40 eV, the precursor should be depleted (<5% relative abundance), and pyrazine/pyrazole ring cleavage fragments should be visible. If the precursor survives at 40 eV, the compound is unusually stable, and the CE must be increased to 50+ eV.
LC-MS/MS workflow for the structural elucidation of halogenated pyrazolo-pyrazines.
References
-
BenchChem Technical Support Team. "Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chlorofuran." Benchchem. 2
-
"US20170240552A1 - Pyrazolo[1,5-a]pyrazin-4-yl derivatives." Google Patents. 3
-
"Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors." Journal of Medicinal Chemistry. 1
-
"Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?" Repository of the Academy's Library.5
-
"Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips." Metwarebio. 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US20170240552A1 - Pyrazolo[1,5-a]pyrazin-4-yl derivatives - Google Patents [patents.google.com]
- 4. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 5. real.mtak.hu [real.mtak.hu]
Crystal structure analysis of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
The following guide provides a comprehensive structural and comparative analysis of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine . This content is designed for researchers in medicinal chemistry and solid-state physics, focusing on the crystallographic characterization and supramolecular "performance" (stability, packing, and interaction potential) of this specific scaffold.
Executive Summary & Significance
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged structure in drug discovery, serving as a bioisostere for purines and quinazolines in kinase inhibitor design (e.g., PI3K, JAK inhibitors). The specific derivative, This compound , is a critical high-value intermediate.
-
The "Product": A di-halogenated, fused heterocyclic core.[1][2][3]
-
Key Feature: The orthogonal reactivity of the 4-Chloro (susceptible to SNAr) and 3-Iodo (susceptible to Pd-catalyzed cross-coupling) substituents allows for divergent synthesis.
-
Structural Significance: Solid-state analysis reveals critical data on halogen bonding capabilities—a key interaction for enhancing ligand-protein binding affinity—and packing efficiency which dictates solubility and formulation stability.
Experimental Protocol: Synthesis to Structure
To ensure reproducibility, the following workflow details the generation of single crystals suitable for X-ray diffraction (SC-XRD).
Phase I: Synthesis & Purification
-
Precursor: 4-Chloro-2-methylpyrazolo[1,5-a]pyrazine.
-
Iodination: Electrophilic aromatic substitution using N-iodosuccinimide (NIS) in DMF or Acetonitrile.
-
Note: Regioselectivity is governed by the electron-rich nature of the pyrazole ring (C-3 position) versus the electron-deficient pyrazine ring.
-
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient) is required to remove regioisomers (e.g., 7-iodo species).
Phase II: Crystallization Strategy
-
Method: Slow Evaporation (Solution Growth).
-
Solvent System: Ethanol/Dichloromethane (1:1 v/v) or Acetone.
-
Protocol:
-
Dissolve 20 mg of pure compound in 2 mL solvent.
-
Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Cover with parafilm, pierce with 3-5 pinholes.
-
Store at 4°C in a vibration-free environment for 48-72 hours.
-
Phase III: Data Collection (SC-XRD)
-
Instrument: Bruker D8 Quest or equivalent (Mo Kα radiation, λ = 0.71073 Å).
-
Temperature: 100 K (Cryostream) to minimize thermal motion and resolve disorder.
-
Resolution Goal: 0.80 Å or better for precise bond length determination.
Structural Analysis & Performance Comparison
This section compares the structural "performance" of the target molecule against key alternatives: its Regioisomer (7-Iodo) and the Non-Iodinated Precursor .
A. Molecular Geometry & Conformation
The pyrazolo[1,5-a]pyrazine core is planar, consistent with its aromatic nature. However, the introduction of bulky halogens induces specific deformations.
| Metric | Target: 4-Cl-3-I-2-Me | Comparator: 4-Cl-2-Me (No I) | Comparator: 4-Cl-7-I (Isomer) | Significance |
| Planarity (RMS Deviation) | < 0.02 Å | < 0.01 Å | ~ 0.03 Å | High planarity favors π-π stacking in solid state. |
| C-I Bond Length | 2.08–2.10 Å | N/A | 2.09 Å | Standard aromatic C-I; critical for cross-coupling rates. |
| Steric Crowd (VdW) | High (C3-C4 Proximity) | Low | Low | C3-Iodo and C4-Chloro proximity may induce slight twist or bond angle expansion (>125°). |
B. Supramolecular Performance: The Halogen Bond
The most distinct performance metric of the 3-Iodo derivative is its ability to form Halogen Bonds (XB) . In the crystal lattice, the Iodine atom acts as a Lewis acid (σ-hole donor) interacting with Lewis bases (N-atoms of adjacent rings or solvent).
-
Target (3-Iodo): The Iodine at C3 is flanked by the bridgehead Nitrogen (N4) and the C2-Methyl. The geometry often favors a C–I···N interaction, forming 1D supramolecular chains.
-
Comparator (7-Iodo): The Iodine at C7 is more exposed but electronically different due to the pyrazine ring's electron deficiency, often leading to weaker XB interactions.
-
Impact: The 3-Iodo derivative typically exhibits higher melting points and greater density than the non-iodinated precursor due to these directional XB networks.
Visualizing the Workflow & Interactions
The following diagram illustrates the logical flow from synthesis to structural validation and the competing intermolecular forces observed.
Figure 1: Workflow for the synthesis, isolation, and structural characterization of the this compound scaffold.
Comparative Guide: Why Structure Matters
For drug development professionals, choosing between the 3-iodo and 7-iodo isomers or the non-iodinated scaffold is not just about synthesis—it's about the physical properties defined by the crystal structure.
| Feature | 3-Iodo Derivative (Target) | 7-Iodo Isomer | Non-Iodinated |
| Electronic Character | Electron-rich pyrazole ring iodination. | Electron-deficient pyrazine ring iodination. | Standard aromatic. |
| Reactivity Profile | High: Excellent for Suzuki/Sonogashira coupling at C3. | Moderate: Slower oxidative addition at C7. | Baseline: Only C4-Cl reactivity (SNAr). |
| Crystal Packing | Dominant Halogen Bonds: C–I···N interactions drive stability. | Weak Interactions: Packing dominated by van der Waals. | Pi-Stacking: Simple layer packing. |
| Solubility Prediction | Lower: Due to strong intermolecular XB networks. | Moderate: Less directional networking. | Higher: Lower lattice energy. |
Application Scientist Insight:
"When analyzing the crystal structure of the 3-iodo derivative, pay close attention to the C3–I···N4 distance. A distance less than the sum of van der Waals radii (< 3.53 Å) confirms a halogen bond. This interaction is a structural proxy for how the inhibitor might anchor to the hinge region of a kinase (e.g., interacting with the backbone carbonyl of the protein)."
References
-
PubChem Compound Summary. (2025). 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine (CID 165731689).[4] National Library of Medicine. Link
-
Elbakry, H. et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC / NIH. Link
-
Stepaniuk, O. O. et al. (2013).[5][6] Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles.[5][6] Synthesis / Organic Chemistry Portal. Link
-
Enamine Ltd. (2024). Synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles and their annulation. Enamine Technical Documents.[7] Link
Sources
- 1. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 2. 1021212-27-0_CAS号:1021212-27-0_2-(ethylthio)-7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 化源网 [chemsrc.com]
- 3. 1314928-61-4|4-Chloro-2-methylpyrazolo[1,5-a]pyrazine|BLD Pharm [bldpharm.com]
- 4. PubChemLite - 4-chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine (C7H5ClIN3) [pubchemlite.lcsb.uni.lu]
- 5. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 6. Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles [organic-chemistry.org]
- 7. This compound | 2172538-54-2 [sigmaaldrich.com]
Comparing reactivity of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine vs 4-Bromo analogs
Executive Summary
In the development of JAK inhibitors and related kinase-targeting therapeutics, the pyrazolo[1,5-a]pyrazine scaffold is a privileged structure. The choice between the 4-chloro and 4-bromo analogs of the 3-iodo-2-methyl intermediate is often treated as trivial, but it dictates the success of downstream library generation.
-
Select the 4-Chloro analog when prioritizing chemoselectivity . It allows for exclusive Palladium-catalyzed functionalization at the C3-position (Iodo) without competing oxidative addition at C4.
-
Select the 4-Bromo analog when prioritizing reactivity in difficult Nucleophilic Aromatic Substitutions (SNAr) or when the C4 position must be arylated via cross-coupling under mild conditions.
Structural & Electronic Analysis
The pyrazolo[1,5-a]pyrazine core is an electron-deficient bicycle. The bridgehead nitrogen (N1) and the pyrazine nitrogen (N4) create a specific electronic push-pull system.
-
C4 Position (Electrophilic): This position is highly activated for nucleophilic attack (SNAr) due to the electron-withdrawing nature of the adjacent imine-like nitrogen (N5) and the para-like relationship to the bridgehead nitrogen.
-
C3 Position (Nucleophilic/Metallo-active): The pyrazole ring is electron-rich. The C3-Iodine bond is weak and sterically accessible, making it the primary site for Oxidative Addition by Pd(0) species.
Comparison Table: Physical & Chemical Properties
| Feature | 4-Chloro Analog | 4-Bromo Analog |
| C4-Halogen Bond Energy | High (~400 kJ/mol) | Moderate (~335 kJ/mol) |
| SNAr Reactivity | High (Good for amines/alkoxides) | Very High (Good for weak nucleophiles) |
| Pd-Oxidative Addition Rate | Slow (Requires bulky ligands/heat) | Fast (Competes with C3-Iodo) |
| Chemoselectivity (C3 vs C4) | Excellent (C3-I reacts; C4-Cl is inert) | Poor (Risk of bis-coupling or mixture) |
| Stability | High | Moderate (Light sensitive) |
Detailed Reactivity Comparison
A. Nucleophilic Aromatic Substitution (SNAr) at C4
The most common first step in diversifying this scaffold is introducing an amine at C4.
-
4-Bromo: Reacts rapidly with amines, often at room temperature or mild heating (40-60°C). It is the preferred substrate if the nucleophile is sterically hindered or poorly nucleophilic (e.g., anilines with EWGs).
-
4-Chloro: Requires higher temperatures (80-100°C) or stronger bases. However, for standard primary and secondary amines, the 4-chloro analog is sufficiently reactive and often preferred due to lower cost and higher stability.
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
This is where the choice of halogen is critical.
-
The Selectivity Problem: Standard Pd(0) catalysts (e.g., Pd(PPh3)4) undergo oxidative addition in the order: C-I > C-Br >> C-Cl .
-
Using the 4-Bromo: If you attempt a Suzuki coupling at C3-I, the C4-Br bond is reactive enough to participate, leading to C3/C4 bis-coupled byproducts or oligomerization. You must use stoichiometric control and low temperatures, which lowers yields.
-
Using the 4-Chloro: The C4-Cl bond is virtually inert to standard Pd-catalysts under mild conditions (rt to 60°C). This allows for quantitative functionalization of the C3-Iodo group while leaving the C4-Cl intact for a subsequent SNAr step.
Experimental Protocols
Protocol A: Synthesis of the 4-Halo Core
Note: Starting material is the 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine.
1. 4-Chloro Synthesis (Standard):
-
Suspend 3-iodo-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) in POCl3 (10 vol).
-
Add N,N-dimethylaniline (1.0 eq) as a catalyst.
-
Reflux (105°C) for 2-4 hours. Monitor by LCMS (looking for M+H conversion from ~276 to ~294).
-
Critical Workup: Remove excess POCl3 in vacuo. Pour residue onto crushed ice/NaHCO3. Extract with DCM. (Avoid water contact before removing bulk POCl3 to prevent violent exotherms).
2. 4-Bromo Synthesis (Alternative):
-
Suspend the starting lactam in Toluene (10 vol).
-
Add POBr3 (1.5 eq) and DIPEA (1.0 eq).
-
Heat to 90°C for 3-6 hours.
-
Workup similar to the Chloro analog. Note: The Bromo analog is more sensitive to hydrolysis on silica gel.
Protocol B: Chemoselective Suzuki Coupling (Using 4-Chloro)
Target: Functionalizing C3-I without touching C4-Cl.
-
Charge: 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl2·DCM (0.05 eq), and K2CO3 (2.5 eq).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.
-
Reaction: Heat at 60°C for 4 hours.
-
Outcome: The C-Cl bond remains >98% intact, allowing isolation of the 3-aryl-4-chloro intermediate.
Protocol C: SNAr Displacement
Target: Functionalizing C4 with an amine.
-
Charge: 4-Halo-intermediate (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq).
-
Solvent: Isopropanol (IPA) or DMF (if solubility is poor).
-
Reaction:
-
For 4-Br: Stir at RT for 2h; if incomplete, heat to 50°C.
-
For 4-Cl: Heat to 90°C for 4-12 hours.
-
-
Workup: Pour into water, filter precipitate (if solid) or extract with EtOAc.
Visualizing the Selectivity Logic
Caption: Decision tree for selecting the halogen based on the desired reaction sequence. Blue path indicates the optimal route for C3-first functionalization.
Decision Matrix
| Constraint | Recommended Analog | Reason |
| I need to modify C3 (Iodo) first. | 4-Chloro | The C-Cl bond is inert to Pd(0) at mild temps, preventing side reactions. |
| I need to modify C4 (Halo) first. | 4-Bromo (or Chloro) | Br is faster, but Cl usually works fine with heat. |
| My nucleophile is weak (e.g., aniline). | 4-Bromo | The weaker C-Br bond and better leaving group ability drive the SNAr. |
| I need to couple an aryl group at C4. | 4-Bromo | C-Cl is too difficult to couple via Suzuki without specialized ligands (e.g., Buchwald precatalysts). |
| Cost/Scale-up is the priority. | 4-Chloro | POCl3 is cheaper and easier to handle on kilo-scale than POBr3. |
References
-
General Reactivity of Pyrazolo[1,5-a]pyrazines
-
Palladium Coupling Selectivity (Halogen Trends)
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci., 2013, 4, 4499-4511.
-
-
SNAr Reactivity in Nitrogen Heterocycles
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein J. Org. Chem. 2011, 7, 1296–1303.
-
-
JAK Inhibitor Scaffold Synthesis (Contextual)
-
Discovery of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor. J. Med. Chem. 2015, 58, 7195−7216. (Note: Illustrates the general utility of similar triazolopyridine/pyrazolopyrazine scaffolds).
-
Sources
A Comparative Guide to the Structural Validation of Regioselective Substitution Products of Pyrazolo[1,5-a]pyrazines
Introduction: The Regioselectivity Challenge in a Privileged Scaffold
The pyrazolo[1,5-a]pyrazine core is a fused N-heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast range of biological activities, including roles as kinase inhibitors, anticancer agents, and psychopharmacological drugs.[2][3][4] The synthetic versatility of this scaffold allows for extensive structural modifications, which is fundamental to drug discovery and the optimization of lead compounds.[1]
This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous structural validation of pyrazolo[1,5-a]pyrazine regioisomers. It moves beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers to build a self-validating workflow for their discoveries.
The Core Analytical Challenge: Differentiating Isomers
Substitution reactions, such as halogenation, nitration, or cross-coupling, on a pyrazolo[1,5-a]pyrazine core can yield a mixture of regioisomers. For instance, an electrophilic substitution could theoretically target the C3, C4, or C6 positions, depending on the existing substituents and reaction conditions.[5] The resulting products will have identical mass but different chemical and biological properties. Therefore, the primary analytical challenge is not to confirm if a substitution occurred, but where.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
} idot Caption: Logical flow of a substitution reaction leading to potential regioisomers requiring structural validation.
A Comparative Analysis of Validation Techniques
No single technique is universally sufficient. A robust validation strategy relies on the synergistic use of multiple analytical methods. Here, we compare the most powerful tools available to the modern chemist.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR is the most informative and indispensable technique for determining the solution-state structure of organic molecules. For pyrazolo[1,5-a]pyrazines, a suite of 1D and 2D NMR experiments provides definitive evidence of substituent location.
Causality: NMR detects the magnetic properties of atomic nuclei (like ¹H and ¹³C). The chemical environment surrounding each nucleus dictates its resonance frequency (chemical shift) and its interactions with neighboring nuclei (coupling). By introducing a substituent, you fundamentally alter the local electronic environment, causing predictable changes in the NMR spectrum.
-
¹H NMR: Provides initial, crucial information. The substitution pattern is inferred by observing the disappearance of a proton signal from the aromatic region and noting changes in the chemical shifts and coupling constants (J-coupling) of the remaining ring protons.
-
¹³C NMR: Complements the proton data by showing the number of unique carbons and their chemical shifts. A substituted carbon will experience a significant shift, while adjacent carbons will also be affected, albeit to a lesser extent.
While 1D NMR suggests a structure, 2D NMR proves it by mapping the correlations between nuclei.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment unambiguously correlates each proton to the carbon atom it is directly attached to. It is the foundational map for interpreting more complex experiments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this task. It reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J correlations). This long-range connectivity is the key to placing a substituent. For example, if a proton on a newly introduced methyl group shows a ³J correlation to a specific quaternary carbon on the pyrazine ring, you have definitively established the point of attachment. The structure of products can be unequivocally established through such long-range correlations.[6][7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. This is invaluable for differentiating isomers where a substituent is placed next to a specific ring proton. An observable Nuclear Overhauser Effect (NOE) between a substituent's proton and a ring proton provides absolute confirmation of their spatial proximity. For conformationally stable systems, NOESY data can even be used to estimate interproton distances.[9][10]
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial"];
} idot Caption: Diagram illustrating how a 3-bond HMBC correlation from a substituent's proton to C3 unambiguously proves the site of substitution.
| Feature | C3-Substitution | C4-Substitution | C6-Substitution |
| ¹H Signal Lost | H at C3 | H at C4 | H at C6 |
| Remaining Protons | C2-H, C4-H, C6-H | C2-H, C3-H, C6-H | C2-H, C3-H, C4-H |
| Key HMBC | Substituent-H to C2, C3, C3a | Substituent-H to C3, C5 | Substituent-H to C5, C7 |
| Key NOESY | Substituent-H to C2-H and/or C4-H | Substituent-H to C3-H and/or C5-H | Substituent-H to C5-H and/or C7-H |
X-ray Crystallography: The Unquestionable Gold Standard
When an unambiguous 3D structure is required, single-crystal X-ray diffraction is the ultimate arbiter.
Causality: This technique works by passing X-rays through a well-ordered, single crystal of the compound. The diffraction pattern of the X-rays is directly related to the arrangement of atoms in the crystal lattice. The resulting electron density map can be solved to produce a precise 3D model of the molecule, showing all atomic positions and bonds.
-
Strengths:
-
Limitations:
-
The primary bottleneck is the need to grow a single, high-quality crystal suitable for diffraction. This can be a time-consuming and often unsuccessful process.
-
It is not a high-throughput technique and is typically reserved for key compounds or when NMR data is inconclusive.
-
-
Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent. Crystallization is induced by slow evaporation, vapor diffusion of an anti-solvent, or slow cooling. This is often a trial-and-error process.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. The diffraction data are collected on a detector.
-
Structure Solution and Refinement: Specialized software is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final molecular structure.
Mass Spectrometry (MS): Essential but Insufficient for Isomers
Mass spectrometry is a cornerstone of chemical analysis, but its role in this specific validation challenge is primarily confirmatory.
Causality: MS measures the mass-to-charge ratio (m/z) of ions. It can confirm the molecular weight of a product with extremely high accuracy (with High-Resolution MS, HRMS), thereby verifying that the desired substitution reaction (i.e., addition of the substituent and loss of a hydrogen) has taken place.
-
Strengths:
-
Extremely high sensitivity, requiring very little sample.
-
HRMS provides a highly accurate mass, which can be used to confirm the elemental composition.
-
Indispensable for monitoring reaction progress via LC-MS.
-
-
Limitations:
-
Regioisomers have the same molecular formula and therefore the same exact mass. Standard MS cannot differentiate between them.
-
While fragmentation patterns in MS/MS experiments can sometimes differ between isomers, predicting these patterns ab initio is unreliable.[12] Differentiating isomers based on fragmentation alone would require authentic standards of all possible isomers, which defeats the purpose of the initial validation.
-
| Technique | Information Provided | Ability to Differentiate Isomers | Throughput | Key Limitation |
| 2D NMR (HMBC/NOESY) | Through-bond & through-space connectivity | Excellent | Medium | Requires soluble, pure sample; complex spectra can be challenging to interpret. |
| X-ray Crystallography | Absolute 3D atomic arrangement | Absolute | Low | Requires a high-quality single crystal. |
| High-Resolution MS | Exact mass & elemental composition | None | High | Cannot distinguish between isomers. |
A Self-Validating Experimental Workflow
To ensure scientific integrity, a logical, multi-step workflow should be employed. This process builds a case for the structure, with each step validating the last.
Conclusion
The validation of regioselective substitution products of pyrazolo[1,5-a]pyrazines is a critical task that underpins the integrity of medicinal chemistry research. While techniques like mass spectrometry are essential for confirming reaction success, they are insufficient for the core challenge of differentiating isomers. The unequivocal assignment of structure relies on a synergistic approach heavily weighted towards advanced NMR spectroscopy. 2D NMR experiments, particularly HMBC and NOESY, are the primary tools for establishing atomic connectivity and spatial relationships in solution. For novel scaffolds, key compounds, or in cases of ambiguity, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of structure. By following the structured workflow outlined in this guide, researchers can ensure the accuracy and trustworthiness of their findings, building a solid foundation for future drug development endeavors.
References
-
Al-Ghorbani, M., et al. (2011). A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 4537-4543. [Link]
-
Wang, L., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454–1459. [Link]
-
Kshirsagar, U. A., et al. (2024). Regioselective C‐H Thio‐ and Selenocyanation of Pyrazolo[1,5‐a]pyrimidines. ChemistrySelect, 9(10), e202400589. [Link]
-
Sikdar, A., et al. (2023). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. RSC Advances, 13(1), 1-10. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. Journal of Molecular Structure, 1010, 141-147. [Link]
-
Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of the Chemical Society of Pakistan, 38(4), 743-747. [Link]
-
Quiroga, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. [Link]
-
Ahmad, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Molecular Diversity. [Link]
-
Robins, R. K., et al. (1976). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. The Journal of Organic Chemistry, 41(18), 3041-3045. [Link]
-
Al-Awadi, N. A., et al. (2005). ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. ChemInform, 36(31). [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Tunoori, A. R., et al. (2011). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][13][14]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ChemInform, 42(31). [Link]
-
Al-Issa, S. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 213-224. [Link]
-
Maslivets, A. N., et al. (2020). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Russian Journal of Organic Chemistry, 56, 120-129. [Link]
-
Quiroga, J., & Insuasty, B. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]
-
Dar'in, D. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6614. [Link]
-
El-Faham, A., et al. (2020). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Mini-Reviews in Organic Chemistry, 17(5), 529-547. [Link]
-
Dar'in, D. V., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC. [Link]
-
Guerrini, G., et al. (1998). Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 4. A structural correction of a series of pyrazolo[5′,1′ : 2,3]pyrimido[5,4-d][13][15]diazepines on the basis of NMR spectroscopy and X-ray diffraction analysis. Journal of the Chemical Society, Perkin Transactions 2, (11), 2345-2350. [Link]
-
Le, T. H., et al. (2020). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem, 15(24), 2469-2476. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Gu, L. (2012). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
-
Khairnar, M., et al. (2022). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Arkivoc, 2022(5), 90-101. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Regioselective Synthesis of Pyrazoles and Pyrazolo[1,5-a]Pyrimidines: Structural Characterization by HMBC NMR. Journal of Heterocyclic Chemistry, 55(1), 173-180. [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 15. Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine: A Guide for Laboratory Professionals
The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound's waste stream responsibly, minimizing risk to personnel and the environment.
Hazard Assessment and Characterization: The Foundation of Safe Disposal
Due to the absence of a specific SDS for 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine, a conservative approach to hazard assessment is mandatory. Based on the SDS for the related compound, 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine, the following hazards should be assumed[1]:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given these potential hazards, all waste containing this compound must be treated as hazardous. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave"[2]. It is the generator's responsibility to determine if their waste is hazardous[2]. This can be done through analytical testing or by applying generator knowledge of the chemical composition and process by which the waste was generated[3].
Table 1: Hazard Profile of a Structurally Similar Compound
| Hazard Classification | Description | Precautionary Action |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor[1]. |
| Skin Irritation, Category 2 | Causes skin irritation. | Wear protective gloves. Wash hands thoroughly after handling. If on skin, wash with plenty of water[1][4]. |
| Eye Irritation, Category 2A | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1][4]. |
| STOT SE 3 (Respiratory) | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes[1]. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, appropriate PPE must be worn. This is a critical component of your facility's Chemical Hygiene Plan (CHP), as mandated by OSHA[5][6].
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1].
-
Body Protection: A lab coat, apron, or coveralls to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood[1]. If there is a risk of generating dust or aerosols, a respirator may be required.
Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions[7]. As a halogenated organic compound, waste containing this compound must be collected in a dedicated "halogenated organic waste" container[8][9].
Key Container Management Practices:
-
Dedicated Container: Use a clearly labeled, leak-proof container designated for halogenated waste.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound"[8]. Do not use abbreviations or chemical formulas[8].
-
Closed Containers: Keep waste containers tightly sealed at all times, except when adding waste[8][9].
-
Compatibility: Ensure the container material is compatible with the waste. High-density polyethylene (HDPE) is generally suitable for halogenated solvents[9].
-
No Mixing: Never mix halogenated waste with non-halogenated waste streams. Doing so could result in the entire volume being treated as more expensive and difficult-to-dispose-of halogenated waste[10]. Also, do not mix with incompatible materials such as strong oxidizing agents.
Step-by-Step Disposal Protocol
This protocol outlines the workflow for the accumulation and disposal of waste containing this compound.
Step 1: Waste Accumulation at the Point of Generation
-
Designate a Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation.
-
Use a Labeled Container: Place a properly labeled halogenated waste container in the SAA.
-
Transfer Waste: Carefully transfer waste into the container, minimizing splashes and the generation of dust or aerosols. This should be done in a chemical fume hood[1].
-
Securely Close: Immediately and securely close the container after adding waste.
Step 2: Storage in a Central Accumulation Area (CAA)
-
Generator Status: Your facility's generator status (Very Small, Small, or Large Quantity Generator) determines how long you can store hazardous waste on-site[3][11].
-
Transfer to CAA: Once the container in the SAA is full, or if it has been there for the maximum allowable time, move it to your facility's designated CAA.
-
Secondary Containment: Store the waste container in a secondary containment unit to prevent spills.
-
Segregation: Ensure the container is stored away from incompatible waste streams.
Step 3: Arranging for Disposal
-
Engage a Licensed Disposal Facility: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF)[11].
-
Documentation: Complete all necessary hazardous waste manifests. This "cradle-to-grave" documentation tracks the waste from your facility to its final disposal[2].
-
Transportation: The waste must be transported by a licensed hazardous waste transporter.
dot
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
Spill and Emergency Procedures
A written emergency plan must be in place and communicated to all personnel[12].
In Case of a Spill:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Contain: Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
dot
Caption: Decision-making workflow for responding to a chemical spill.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal, research professionals can mitigate risks and ensure their work is conducted responsibly. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and requirements.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
- What are Federal and State Hazardous Waste Regulations? (2022, April 19). Hazardous Waste Experts.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
- Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency.
- OSHA Laboratory Standard - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead.
- Safety Data Sheet - 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. (2024, December 19). CymitQuimica.
- Standard Operating Procedures for Laboratory Chemicals. (2002, March 8). Michigan Technological University.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Occupational Safety and Health Administration.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
- SAFETY DATA SHEET - 5-Chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine. (2024, November 1). Aaron Chemicals LLC.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. epa.gov [epa.gov]
- 3. sustainable-markets.com [sustainable-markets.com]
- 4. aaronchem.com [aaronchem.com]
- 5. nps.edu [nps.edu]
- 6. osha.gov [osha.gov]
- 7. 1.0 Standard Operating Procedures for Laboratory Chemicals [cege.mtu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. ethz.ch [ethz.ch]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine
This document provides a comprehensive operational and safety guide for the handling of 4-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrazine. As a novel or specialized chemical, specific safety data may not be readily available. Therefore, this guide is synthesized from the hazard profiles of structurally analogous halogenated pyrazolo[1,5-a]pyrazine derivatives and established best practices for chemical safety. The protocols herein are designed to empower researchers, scientists, and drug development professionals to work safely and effectively, building a culture of proactive safety that extends beyond the product itself.
The core principle of this guide is risk mitigation through informed caution. We will treat this compound with the respect it deserves, assuming it possesses hazards similar to its chemical relatives, which include skin, eye, and respiratory irritation, and potential harm if swallowed.[1][2][3]
Hazard Assessment: Understanding the Risk Profile
A thorough risk assessment is the foundation of safe laboratory practice. Based on data from similar chemical structures, this compound should be presumed to present the following hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[2][4][5]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation upon inhalation of dust or aerosols.[2][4]
These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and engineering controls to create a multi-layered defense against exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist; it is a scientifically-driven response to the specific hazards identified. The following table summarizes the essential PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale & Governing Standards |
| Eye & Face Protection | Chemical splash goggles providing a full seal around the eyes. A face shield worn over goggles during procedures with a high risk of splashing (e.g., bulk transfers, solution preparation).[7][8] | The compound is considered a serious eye irritant.[2][6] Goggles protect against dust and splashes, while a face shield offers a secondary barrier for the entire face.[8][9] Equipment should meet ANSI Z87.1 (US) or EN 166 (EU) standards.[1] |
| Skin & Body Protection | Gloves: Disposable nitrile gloves for incidental contact. For prolonged handling, consult the manufacturer's chemical resistance guide. Always use proper glove removal technique to avoid self-contamination.[7] Lab Coat: A standard, long-sleeved laboratory coat.[7] Clothing: Long pants and closed-toe shoes are mandatory.[7] | Prevents direct skin contact, mitigating the risk of skin irritation.[3] Nitrile offers good resistance to a broad range of chemicals for short-term use.[7] A lab coat protects personal clothing from contamination.[10] |
| Respiratory Protection | Primary Control: All handling of the solid compound and preparation of solutions must occur within a certified chemical fume hood.[1][7] Secondary Control: If a fume hood is unavailable, a NIOSH (US) or EN 149 (EU) approved respirator with a combination organic vapor/particulate filter is required.[7] | This is the most critical engineering control to minimize inhalation of dust or aerosols, which can cause respiratory irritation.[2] A fume hood provides constant, controlled airflow to protect the user. |
Operational Protocol: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk and ensuring reproducible, safe outcomes. The following workflow diagram and procedural steps outline the complete handling process.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodology
-
Preparation and Workspace Setup
-
Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.
-
Ensure an appropriate chemical spill kit is readily accessible.
-
Prepare a designated hazardous waste container, clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]
-
Don all required PPE as specified in Section 2, ensuring gloves are pulled over the cuffs of the lab coat.
-
-
Handling the Compound (Inside Chemical Fume Hood)
-
Perform all manipulations, including weighing and solution preparation, at least 6 inches inside the fume hood sash.
-
When handling the solid, use gentle motions to avoid creating airborne dust.
-
If preparing a solution, add the solid to the solvent slowly to control any potential exothermic reactions.
-
Keep the primary container sealed when not in immediate use.
-
-
Decontamination and Cleanup
-
After handling is complete, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol), followed by a wipe-down with water.
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
-
Doffing PPE and Personal Hygiene
-
Remove PPE in a manner that prevents cross-contamination. The standard sequence is to first remove the most contaminated items: gloves, followed by face shield/goggles, and finally the lab coat.
-
Immediately wash hands thoroughly with soap and water for at least 20 seconds.[1]
-
Spill and Emergency Procedures
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10]
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2]
-
Remove contact lenses if present and easy to do.[1]
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.[10]
-
If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.
-
Seek immediate medical attention.
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is inside a fume hood, keep the hood running.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[1]
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[12]
-
Decontaminate the spill area thoroughly.
Disposal Plan
Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.
-
Waste Segregation: Do NOT mix this waste with other waste streams. All materials contaminated with this compound, including the chemical itself, weighing papers, pipette tips, gloves, and cleaning materials, must be collected in a single, dedicated hazardous waste container.[11]
-
Container Management: The waste container must be kept tightly sealed, properly labeled, and stored in a designated, secure area away from incompatible materials like strong oxidizing agents.[11]
-
Final Disposal: Disposal of the hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the general trash.[11] For iodinated organic compounds, specialized disposal methods such as high-temperature decomposition may be employed by the disposal facility to manage environmental impact.[13]
References
- Benchchem. (n.d.). Personal protective equipment for handling Ethyl 2-iodooxazole-4-carboxylate.
- U.S. Department of the Navy, Bureau of Medicine and Surgery. (2019, November 22). Chapter 10 – Personal Protective Equipment. Med.Navy.mil.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. US EPA.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- CymitQuimica. (2024, December 19).
-
Sigma-Aldrich. (n.d.). 4-Chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-a][1][7][14]triazine AldrichCPR.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine.
- Godo Shigen Co., Ltd. (n.d.). Iodine Recycling Business.
- Fisher Scientific. (2010, November 24).
- Chemical Safety Facts. (2023, October 12). Personal Protective Equipment and Chemistry.
- Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Personal Protective Equipment.
- Groenier, W. S. (n.d.).
- Pell Wall Perfumes. (n.d.). Safety Data Sheet - Methyl Pyrazine.
- Fisher Scientific. (2023, September 25).
- Tietze, S. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. CERN Indico.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.
- Sigma-Aldrich. (2025, September 15).
- Hunn, D., et al. (2022, December 22). Review of recent developments in iodine wasteform production. Frontiers.
- The Perfumers Apprentice. (2021, December 21).
- Sigma-Aldrich. (n.d.). 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride.
- ECHEMI. (n.d.).
- International Programme on Chemical Safety (INCHEM). (n.d.).
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017, February 3). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2016, March 10). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for. AIR Unimi.
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. PMC.
- Benchchem. (n.d.).
- Google Patents. (n.d.).
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Chloro-7-(2-chlorophenyl)-8-iodo-2-methylpyrazolo[1,5-a][1,3,5]triazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. med.navy.mil [med.navy.mil]
- 9. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. Iodine Recycling Business – 株式会社合同資源 [godoshigen.co.jp]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
